4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEADZYHESCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657278 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-58-6 | |
| Record name | [4-(Piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Key Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS 486422-58-6), a versatile building block with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route and purification protocol, and offers insights into its spectral characteristics. A core focus is its role as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), leveraging the piperidinylsulfonyl moiety's ability to engage with E3 ligases. Furthermore, this guide outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, to generate novel molecular entities with therapeutic potential. Safety and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Emergence of a Versatile Scaffolding Moiety
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can address challenging biological targets is ever-increasing. This compound has emerged as a compound of interest due to its unique combination of a reactive boronic acid handle and a piperidinylsulfonyl group. The boronic acid functionality makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile formation of carbon-carbon bonds. This capability enables the construction of complex molecular architectures from readily available starting materials.
Simultaneously, the aryl sulfonamide portion of the molecule, specifically the piperidin-1-ylsulfonyl group, has garnered attention for its potential role in targeted protein degradation. This moiety can act as a ligand for certain E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for destruction. This dual functionality positions this compound as a valuable building block for the synthesis of PROTACs, a revolutionary class of therapeutics designed to eliminate disease-causing proteins.
This guide will delve into the technical details of this compound, providing researchers with the necessary information to harness its full potential in their synthetic and drug discovery endeavors.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its successful application in research and development.
General Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 486422-58-6 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [1] |
| Molecular Weight | 269.1 g/mol | [1] |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Melting Point | 268-272 °C | [2] |
| Boiling Point | 471.2 °C at 760 mmHg | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, under inert atmosphere | [1] |
Spectral Data (Representative)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, ~δ 7.5-8.0 ppm), Piperidine protons (multiplets, ~δ 1.5-3.5 ppm), Boronic acid protons (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~δ 120-140 ppm), Piperidine carbons (~δ 20-50 ppm) |
| IR (Infrared) | O-H stretch (boronic acid, broad, ~3200-3600 cm⁻¹), S=O stretch (sulfonamide, ~1350 and 1160 cm⁻¹), B-O stretch (~1350 cm⁻¹) |
| MS (Mass Spec) | [M+H]⁺ at m/z 270.1, with characteristic isotopic pattern for boron. |
Synthesis and Purification
A robust and reproducible synthetic route is essential for the reliable supply of any chemical building block. The following section outlines a plausible and scalable multi-step synthesis for this compound, derived from established methodologies for similar compounds.
Synthetic Pathway Overview
The synthesis can be logically approached in two main stages: the formation of the sulfonamide precursor followed by the introduction of the boronic acid functionality. A common strategy involves the borylation of an aryl halide.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Bromophenylsulfonyl)piperidine
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5-10 mL/g) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add piperidine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-bromophenylsulfonyl)piperidine as a white solid.
Step 2: Synthesis of this compound pinacol ester
-
In a flame-dried Schlenk flask, combine 1-(4-bromophenylsulfonyl)piperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane (10-15 mL/g of aryl halide).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pinacol ester.
Step 3: Hydrolysis to this compound
-
Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add an aqueous solution of a suitable acid (e.g., HCl) or base (e.g., NaOH) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, adjust the pH to be slightly acidic (pH ~5-6) to precipitate the boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a highly valuable tool for medicinal chemists and synthetic organic chemists.
A Key Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
The aryl sulfonamide moiety is a recognized pharmacophore that can bind to certain E3 ligases, such as DCAF15.[5][6] This makes this compound an attractive starting point for the synthesis of PROTACs. The boronic acid serves as a convenient handle for elaboration into a linker and subsequent attachment to a POI-binding ligand via a Suzuki-Miyaura coupling reaction.
Caption: Conceptual design of a PROTAC utilizing the piperidinylsulfonylphenyl moiety.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent substrate for this reaction, allowing for the introduction of the piperidinylsulfonylphenyl group into a wide range of molecules.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Boronic acids, in general, are known to be irritants.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, as some boronic acids can be sensitive to air and moisture.[1]
-
In Case of Exposure:
-
Skin contact: Wash the affected area thoroughly with soap and water.
-
Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for contemporary organic synthesis and medicinal chemistry. Its utility in the construction of complex molecules via the robust Suzuki-Miyaura cross-coupling reaction, combined with its emerging role in the design of targeted protein degraders, underscores its importance for researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this compound in the pursuit of novel therapeutics and innovative chemical entities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sinobiological.com [sinobiological.com]
- 4. explorationpub.com [explorationpub.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(Piperidin-1-ylsulfonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry and drug discovery. The document details a robust, two-step synthetic sequence, beginning with the formation of a sulfonamide intermediate followed by a cryogenic lithiation-borylation reaction. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses critical process parameters. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded understanding of this synthesis.
Introduction and Significance
This compound is a valuable bifunctional molecule, incorporating both a sulfonylpiperidine moiety and a boronic acid group. The boronic acid functional group makes it an essential reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] Its structural motifs are prevalent in a variety of biologically active compounds, making it a sought-after building block for the synthesis of novel therapeutic agents.[3][4] The sulfonylpiperidine group can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This guide presents a reliable and scalable synthetic route, emphasizing experimental reproducibility and a deep understanding of the reaction mechanisms.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The strategy is predicated on the initial formation of a stable aryl bromide precursor, which is subsequently converted to the target boronic acid.
The two primary stages are:
-
Sulfonamide Formation: Synthesis of 1-((4-bromophenyl)sulfonyl)piperidine from 4-bromobenzenesulfonyl chloride and piperidine.
-
Lithiation-Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a halogen-lithium exchange, followed by electrophilic trapping with a borate ester.[1][5]
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable in each step.
Detailed Experimental Protocols
Step 1: Synthesis of 1-((4-bromophenyl)sulfonyl)piperidine
This initial step involves a nucleophilic substitution reaction at the sulfonyl group, where the secondary amine (piperidine) displaces the chloride from 4-bromobenzenesulfonyl chloride.
Reaction Scheme: 4-Bromobenzenesulfonyl Chloride + Piperidine → 1-((4-Bromophenyl)sulfonyl)piperidine
Causality and Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.
-
Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Protocol:
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add piperidine (1.1 eq) dropwise to the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-((4-bromophenyl)sulfonyl)piperidine as a white solid.[6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromobenzenesulfonyl Chloride | 1.0 | 255.5 | User Defined |
| Piperidine | 1.1 | 85.15 | User Defined |
| Triethylamine | 1.2 | 101.19 | User Defined |
| Dichloromethane | - | 84.93 | ~0.5 M |
Table 1: Reagent quantities for the synthesis of 1-((4-bromophenyl)sulfonyl)piperidine.
Step 2: Synthesis of this compound
This transformation is the core of the synthesis, employing a cryogenic organometallic approach. The aryl bromide is converted into a highly reactive aryllithium species, which then reacts with a trialkyl borate.[7]
Reaction Scheme: 1-((4-Bromophenyl)sulfonyl)piperidine + n-BuLi → Intermediate Aryllithium Species Intermediate Aryllithium Species + Triisopropyl Borate → Boronate Ester Intermediate Boronate Ester Intermediate + Acidic Workup → this compound
Causality and Experimental Choices:
-
Solvent: Anhydrous tetrahydrofuran (THF) is essential as it is an aprotic polar solvent that can solvate the organolithium intermediate. It must be scrupulously dry to prevent quenching of the highly basic n-butyllithium and aryllithium species.
-
Lithium Source: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base used to perform the bromine-lithium exchange.
-
Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). These cryogenic temperatures are critical to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction at other sites on the molecule.
-
Borylation Agent: Triisopropyl borate is used as the electrophilic boron source. It readily reacts with the aryllithium species.
-
Workup: An acidic workup (e.g., with HCl) is required to hydrolyze the initially formed boronate ester to the final boronic acid product.[5]
Protocol:
-
Dissolve 1-((4-bromophenyl)sulfonyl)piperidine (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to complete the hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) or by column chromatography to yield This compound .
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-((4-bromophenyl)sulfonyl)piperidine | 1.0 | 306.2 | User Defined |
| n-Butyllithium | 1.1 | 64.06 | User Defined |
| Triisopropyl Borate | 1.5 | 188.08 | User Defined |
| Anhydrous Tetrahydrofuran | - | 72.11 | ~0.2 M |
Table 2: Reagent quantities for the synthesis of this compound.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Characterization and Quality Control
Confirmation of the final product's identity and purity is paramount. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The characteristic broad singlet for the B(OH)₂ protons in the ¹H NMR spectrum is a key indicator of the boronic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight (269.1 g/mol ) of the target compound.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Piperidine and Triethylamine: Flammable and corrosive liquids with strong odors. Handle in a well-ventilated fume hood.
-
n-Butyllithium: Pyrophoric liquid (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be flame-dried before use.
-
Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves to prevent cold burns.
All procedures should be conducted in a well-ventilated laboratory fume hood by trained personnel, adhering to all institutional safety protocols.
Conclusion
The synthetic route detailed in this guide provides a reliable and well-understood method for the preparation of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions during the lithiation-borylation step, researchers can consistently obtain high yields of this important synthetic intermediate. The principles and protocols outlined herein serve as a solid foundation for the laboratory-scale synthesis and further application of this compound in drug discovery and development programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Privileged Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Success in this endeavor hinges on the availability of versatile, high-quality building blocks that impart favorable pharmacological properties. 4-(Piperidin-1-ylsulfonyl)phenylboronic acid has emerged as a significant reagent in this context, seamlessly bridging two of the most powerful concepts in drug design: the utility of the boronic acid functional group for carbon-carbon bond formation and the incorporation of privileged structural motifs to enhance drug-like properties.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and characterization, with a detailed focus on its principal application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore its strategic importance as a building block for targeted protein degraders, a cutting-edge therapeutic modality.
Physicochemical and Structural Data
The unique reactivity and utility of this compound are rooted in its distinct chemical structure, which features a phenylboronic acid moiety functionalized with a piperidinylsulfonyl group. This combination provides a reactive handle for palladium-catalyzed cross-coupling while the piperidine and sulfonyl groups contribute to desirable pharmacokinetic profiles.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆BNO₄S | [1][2] |
| Molecular Weight | 269.1 g/mol | [1][2] |
| CAS Number | 486422-58-6 | [1][2] |
| Appearance | Solid | |
| Melting Point | 268-272 °C | [3] |
| Purity | ≥98% (Commercially Available) | [1][2] |
| Storage Conditions | Room Temperature, store in a dry, well-ventilated place | [1] |
Synthesis and Characterization
While numerous vendors supply this reagent, understanding its synthesis and analytical characterization is crucial for quality control and troubleshooting. A plausible and common synthetic route involves a two-step process starting from 4-bromobenzenesulfonyl chloride.
Proposed Synthetic Pathway:
-
Sulfonamide Formation: Reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane (DCM) yields 1-((4-bromophenyl)sulfonyl)piperidine. The base neutralizes the HCl byproduct.
-
Miyaura Borylation: The resulting aryl bromide is then converted to the corresponding boronic acid. This is typically achieved via a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Subsequent acidic workup hydrolyzes the pinacol ester to afford the final boronic acid product.
Analytical Characterization
Confirming the identity, purity, and stability of this compound is essential. A combination of spectroscopic techniques provides a complete analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the presence of the phenyl, piperidinyl, and hydroxyl protons with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atom attached to the boron (the ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the adjacent boron nucleus[3].
-
¹¹B NMR: This is a definitive technique for characterizing boronic acids, typically showing a single, broad resonance in the range of δ 28-30 ppm, indicative of a trigonal planar boronic acid[1].
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound[4][5]. Both positive and negative ionization modes can be employed to detect the molecular ion or relevant fragments.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic absorptions include the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretches, aromatic C=C vibrations, and strong S=O stretches from the sulfonyl group (typically around 1350 and 1160 cm⁻¹)[1].
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in organic synthesis[6][7]. Its stability, low toxicity, and commercial availability make it an ideal reagent for this purpose[8].
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps[6][7]:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organic halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Note: Reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Advanced Applications in Drug Discovery
The strategic value of this compound extends beyond its role as a simple coupling partner. The constituent motifs—piperidine and the sulfonyl group—are "privileged structures" that are frequently found in approved drugs and are known to confer beneficial properties[9][10][11][12].
-
The Piperidine Moiety: This saturated heterocycle provides a three-dimensional scaffold that can improve binding affinity and specificity by establishing precise vectoral exits for further functionalization[12]. It also tends to improve physicochemical properties such as solubility and metabolic stability, enhancing overall "druggability"[9].
-
The Sulfonyl Group: The sulfonyl group is a versatile functional group that is metabolically stable and can act as a hydrogen bond acceptor, improving target engagement and modulating solubility[13].
Role as a Protein Degrader Building Block
A particularly exciting application for this molecule is in the construction of Targeted Protein Degraders (TPDs) , such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
This compound is categorized as a "Protein Degrader Building Block" because it can serve as a robust core or linker element in a PROTAC's structure[2]. The boronic acid handle allows for its facile incorporation into a larger molecule via Suzuki coupling. The phenyl ring provides a rigid spacer, and the piperidinylsulfonyl group can be used as an attachment point or as a structural element to optimize the molecule's spatial orientation and physicochemical properties for effective ternary complex formation (Target Protein - PROTAC - E3 Ligase).
Caption: Conceptual structure of a PROTAC utilizing a building block.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid dust formation. Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Consult a physician.
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
4-(Piperidin-1-ylsulfonyl)phenylboronic acid structure
An In-Depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of this compound, a bifunctional reagent of significant interest in contemporary medicinal chemistry and organic synthesis. We will explore its structural attributes, detail a robust synthetic pathway with explanations for key experimental choices, and discuss its application as a versatile building block, particularly in the construction of pharmacologically relevant molecules via cross-coupling reactions. This document serves as a practical resource, blending theoretical principles with actionable protocols for laboratory professionals.
Introduction: The Strategic Value of Sulfonamide-Functionalized Boronic Acids
In the landscape of drug discovery, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological activity and pharmacokinetic profile. The sulfonamide group is a well-established and highly valued functional group, known for its ability to act as a hydrogen bond donor and acceptor, thereby enhancing interactions with biological targets and improving physicochemical properties such as solubility.[1] When this privileged scaffold is combined with the synthetic power of a boronic acid, the resulting reagent becomes a potent tool for innovation.
This compound exemplifies this synergy. It provides a robust platform for introducing a sulfonamide moiety into complex molecules through highly efficient and well-understood palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The piperidine ring adds a layer of structural diversity and a basic nitrogen atom, which can be critical for target engagement or for tuning ADME (absorption, distribution, metabolism, and excretion) properties. This guide elucidates the core science and practical application of this valuable chemical entity.
Molecular Architecture and Physicochemical Profile
A molecule's utility is fundamentally dictated by its structure and resulting physical properties. Understanding these characteristics is paramount for its effective use in synthesis.
Structural Elucidation
The molecule is composed of a para-substituted benzene ring. One terminus features the boronic acid group [-B(OH)₂], the reactive handle for cross-coupling. The opposing terminus is functionalized with a piperidin-1-ylsulfonyl group, which modulates the electronic nature of the ring and provides a distinct steric and polar profile.
Caption: Structure of this compound.
Key Physicochemical Data
The following table summarizes essential data for laboratory use, compiled from supplier information and chemical databases.
| Property | Value | Reference |
| CAS Number | 486422-58-6 | [4] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [4] |
| Molecular Weight | 269.12 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥98% | [4] |
| Storage | Room temperature, protect from moisture | [4] |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound requires a logical, multi-step approach. The following workflow is designed for high yield and purity, with each step's rationale clearly defined.
Retrosynthetic Analysis and Workflow
Our strategy involves a Miyaura borylation as the key final step to install the boronic acid. This requires a suitable aryl halide precursor, which can be synthesized from commercially available starting materials.
Caption: Proposed synthetic workflow from commercial starting materials.
Detailed Experimental Methodology
Protocol 1: Synthesis of 4-Bromo-1-(piperidinosulfonyl)benzene (Intermediate 1)
-
Expertise & Causality: This is a standard nucleophilic acyl substitution. Piperidine acts as the nucleophile attacking the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base (e.g., triethylamine) is used to quench the HCl byproduct, preventing protonation of the piperidine starting material and driving the reaction to completion. Dichloromethane is an excellent, inert solvent for this transformation.
-
Step-by-Step Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Add piperidine (1.1 eq) dropwise to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the sulfonyl chloride.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or flash chromatography if necessary.
-
Protocol 2: Miyaura Borylation to Pinacol Ester (Intermediate 2)
-
Expertise & Causality: The Miyaura borylation is a palladium-catalyzed reaction ideal for converting aryl halides to boronic esters. We synthesize the pinacol ester, rather than the boronic acid directly, because pinacol esters are significantly more stable, are easily purified by chromatography, and are less prone to dehydration or other side reactions. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and a base like potassium acetate is required for the catalytic cycle.
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1-(piperidinosulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (~10 mL per mmol).
-
Heat the mixture to 90 °C and stir for 12-18 hours.
-
Validation: Monitor by LC-MS or GC-MS to confirm the formation of the product mass and consumption of the starting aryl bromide.
-
Cool the reaction, dilute with ethyl acetate, and filter through a plug of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the pinacol ester.
-
Protocol 3: Hydrolysis to Final Product
-
Expertise & Causality: The final step is the deprotection of the pinacol ester. This is a simple acid-catalyzed hydrolysis that cleaves the boronic ester C-O bonds to reveal the diol of the boronic acid. A biphasic solvent system with an organic solvent like acetone or THF facilitates the reaction.
-
Step-by-Step Procedure:
-
Dissolve the purified pinacol ester (1.0 eq) in a 3:1 mixture of acetone and water.
-
Add 2M HCl (2.0 eq) and stir vigorously at room temperature for 4-8 hours.
-
Validation: Monitor by TLC, observing the appearance of a more polar spot corresponding to the boronic acid.
-
Once complete, remove the acetone via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford this compound as a solid.
-
Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[5] This reaction allows for the facile synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Generalized schematic of a Suzuki-Miyaura cross-coupling reaction.
This reaction's reliability, functional group tolerance, and the commercial availability of a vast library of coupling partners make this compound a powerful tool for generating novel molecular entities for screening in drug discovery programs. For example, it can be used to synthesize analogs of known inhibitors or to build libraries for high-throughput screening.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized material is critical. A multi-technique approach provides the necessary validation.
| Analytical Method | Purpose & Expected Outcome |
| ¹H NMR | Structural Confirmation: Expect characteristic signals for the para-substituted aromatic protons (two doublets), the piperidine ring protons (multiple multiplets), and a broad singlet for the boronic acid -OH protons (often exchanges with D₂O).[6] |
| ¹³C NMR | Carbon Skeleton Verification: Signals corresponding to all unique carbon atoms in the aromatic and aliphatic regions. |
| LC-MS | Purity & Mass Verification: A single major peak in the chromatogram with a mass spectrum showing the correct molecular ion [M+H]⁺ or [M-H]⁻. |
| Melting Point | Purity Assessment: A sharp and defined melting range indicates high purity. |
References
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-1-ylsulfonyl)phenylboronic acid is a vital building block in contemporary organic synthesis and medicinal chemistry. As with all boronic acids, its utility is intrinsically linked to its stability. Boronic acids are known for their susceptibility to degradation pathways that can compromise experimental reproducibility and the integrity of resulting compounds.[1][2] This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details experimental methods for stability assessment.
Core Stability Considerations: Understanding Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. A foundational understanding of these mechanisms is paramount for developing effective storage and handling strategies.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process effectively converts the boronic acid back to its corresponding arene, rendering it inactive for its intended cross-coupling reactions. This degradation pathway can be catalyzed by acidic or basic conditions, and the presence of moisture can also facilitate this process.[3][4][5][6]
Several factors can influence the rate of protodeboronation, including pH, temperature, and the electronic properties of the aryl group.[3][6] While specific kinetic data for this compound is not extensively published, the general principles of arylboronic acid stability apply.
Key Insight: The sulfonyl group in the para position is an electron-withdrawing group, which can influence the susceptibility of the C-B bond to cleavage.
Oxidation: Conversion to Phenolic Byproducts
The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[7][8][9][10] This irreversible process is a significant degradation pathway, often promoted by exposure to atmospheric oxygen, certain metal catalysts, and oxidizing agents.[9][11] The resulting phenolic impurity can complicate purification and subsequent reactions.
Several methods have been developed for the controlled oxidation of arylboronic acids to phenols, highlighting the inherent reactivity of the boronic acid moiety towards oxidative cleavage.[8][10]
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for boronic acids and information from safety and data sheets for similar compounds.
Long-Term Storage
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Light | Amber vial or in the dark | Protects against potential light-induced degradation. |
| Container | Tightly sealed, appropriate container | Prevents contamination and ingress of atmospheric moisture and oxygen. |
Data synthesized from general boronic acid handling guidelines and safety data sheets.[12][13][14][15][16]
Short-Term Storage and Handling in the Laboratory
When in active use, the following practices will help preserve the quality of the reagent:
-
Minimize Exposure: Only remove the amount of material needed for the immediate experiment.
-
Inert Atmosphere: When weighing or handling the solid, do so under a stream of inert gas if possible.
-
Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. Solutions are generally less stable than the solid material. For short-term storage of solutions, refrigeration under an inert atmosphere is recommended.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
Experimental Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the handling and storage of this compound from receipt to experimental use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation [organic-chemistry.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. laballey.com [laballey.com]
- 15. keyorganics.net [keyorganics.net]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 4-(Piperidin-1-ylsulfonyl)phenylboronic acid: A Key Building Block for Targeted Protein Degradation
Introduction: The Emergence of Arylsulfonyl Boronic Acids in Advanced Drug Discovery
In the rapidly evolving landscape of medicinal chemistry and drug development, the ability to selectively modulate protein function is paramount. Traditional occupancy-driven pharmacology, which relies on the continuous binding of a small molecule to a protein's active site, is being complemented by event-driven modalities. Among the most promising of these is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful new therapeutic paradigm.[1][2][3]
This guide focuses on a critical chemical entity in the PROTAC synthetic toolkit: 4-(Piperidin-1-ylsulfonyl)phenylboronic acid . Its unique structural features—a boronic acid for versatile cross-coupling reactions and a piperidinylsulfonyl moiety—position it as a valuable building block in the construction of novel PROTACs and other complex bioactive molecules. We will delve into its commercial availability, physicochemical properties, and practical applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development purposes. When procuring this reagent, it is crucial to consider factors such as purity, available quantities, and supplier reliability. Below is a summary of representative commercial sources.
| Supplier | Product Number | Purity | CAS Number |
| Parchem | Varies | Not Specified | 486422-58-6[4] |
| Alfa Chemistry | ACM486422586 | 98% | 486422-58-6[5] |
| MolPort | MolPort-001-768-778 | >95% | 486422-58-6 |
| BLD Pharm | BD244078 | 98% | 486422-58-6 |
| Biosynth | B-8820 | >97% | 486422-58-6 |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should verify current product specifications and availability directly with the suppliers.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and biological applications.
| Property | Value | Source |
| CAS Number | 486422-58-6 | [5][6] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [6] |
| Molecular Weight | 269.13 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | Inferred from Phenylboronic acid[7] |
| Melting Point | 268-272 °C | [5] |
| Boiling Point | 471.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.37 g/cm³ (Predicted) | [5] |
| pKa | ~8.8 (Inferred from Phenylboronic acid) | [8] |
| Solubility | Soluble in most polar organic solvents (e.g., ethers, ketones), moderately soluble in chloroform, and poorly soluble in nonpolar hydrocarbons.[9][10][11] | Inferred from Phenylboronic acid derivatives |
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Core Application: Synthesis of PROTACs via Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of PROTACs. The boronic acid functional group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[12][13] This allows for the covalent linkage of the piperidinylsulfonylphenyl moiety to an aryl or heteroaryl halide, which can be part of a linker or a ligand for a protein of interest (POI) or an E3 ligase.
The piperidinylsulfonyl group can serve several purposes within a PROTAC molecule. It can act as a rigid structural element within the linker, influencing the overall conformation and distance between the two ends of the PROTAC. Additionally, the sulfonyl and piperidine functionalities can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to the target protein or the E3 ligase.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with a generic aryl bromide. This protocol is based on established methodologies for similar transformations and should be optimized for specific substrates.[12][13][14]
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[13]
-
Solvent system (e.g., Dioxane/Water 4:1)[13]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids are known to be hygroscopic and can undergo dehydration to form boroxines, which may affect their reactivity.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a commercially available and highly versatile building block with significant potential in the field of targeted protein degradation. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for its incorporation into complex molecular architectures, particularly PROTACs. As the quest for novel therapeutics that can address previously "undruggable" targets continues, the demand for innovative and adaptable chemical tools like this compound is set to grow. Further exploration of its use in the synthesis of diverse PROTAC libraries will undoubtedly contribute to the advancement of this exciting therapeutic modality.
References
- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 3. uspceu.com [uspceu.com]
- 4. parchem.com [parchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemrevlett.com [chemrevlett.com]
Spectroscopic Data for 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predicted spectroscopic data, interpreted through fundamental principles and comparison with related structures, to offer a robust analytical framework. This document is designed to serve as a practical reference for the characterization and quality control of this compound.
Chemical Identity and Properties
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.
| Property | Value |
| CAS Number | 486422-58-6[1] |
| Molecular Formula | C₁₁H₁₆BNO₄S[1] |
| Molecular Weight | 269.1 g/mol [1] |
| Chemical Structure | A phenylboronic acid moiety substituted at the para position with a piperidin-1-ylsulfonyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. This section presents the predicted ¹H and ¹³C NMR data for this compound and provides a detailed interpretation.
It is important to note that boronic acids have a propensity to form cyclic trimers known as boroxines, which can lead to complex or broad NMR spectra. To obtain sharp, well-resolved spectra, it is often advisable to run the NMR in a solvent like deuterated methanol (CD₃OD) or water (D₂O), which can break up these oligomeric structures.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the piperidine ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |
| ~ 7.7 - 7.5 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~ 3.0 - 2.8 | Multiplet | 4H | Piperidine protons adjacent to the nitrogen atom |
| ~ 1.7 - 1.5 | Multiplet | 6H | Remaining piperidine protons |
Interpretation:
-
The aromatic region is anticipated to display an AA'BB' system, characteristic of a para-substituted benzene ring. The protons closer to the electron-withdrawing sulfonyl group are expected to appear downfield compared to those adjacent to the boronic acid group.
-
The piperidine ring protons will exhibit complex multiplets due to spin-spin coupling. The protons alpha to the nitrogen atom are deshielded and will appear at a lower field.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 140 - 135 | Aromatic carbon attached to the sulfonyl group |
| ~ 135 - 130 | Aromatic carbons ortho to the boronic acid group |
| ~ 130 - 125 | Aromatic carbons ortho to the sulfonyl group |
| Carbon attached to Boron | Signal may be broad or unobserved due to quadrupolar relaxation |
| ~ 48 - 45 | Piperidine carbons adjacent to the nitrogen atom |
| ~ 26 - 24 | Piperidine carbon para to the nitrogen atom |
| ~ 24 - 22 | Piperidine carbons meta to the nitrogen atom |
Interpretation:
-
The aromatic carbons will show distinct signals based on their electronic environment. The carbon atom ipso to the boronic acid group may be difficult to observe due to the quadrupolar nature of the boron nucleus.
-
The piperidine carbons will appear in the aliphatic region of the spectrum, with the carbons alpha to the nitrogen being the most downfield.
Experimental Protocol for NMR Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the boronic acid, sulfonamide, and piperidine moieties.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad, Strong | O-H stretching of the boronic acid |
| ~ 3000 - 2850 | Medium | C-H stretching of the piperidine and aromatic rings |
| ~ 1600, 1475 | Medium | C=C stretching of the aromatic ring |
| ~ 1350 - 1310 | Strong | Asymmetric SO₂ stretching of the sulfonamide |
| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretching of the sulfonamide |
| ~ 1100 - 1000 | Strong | B-O stretching of the boronic acid |
| ~ 950 - 900 | Medium | S-N stretching of the sulfonamide |
Interpretation:
-
A broad and intense peak in the high-frequency region is a characteristic feature of the O-H stretching of the boronic acid, often involved in hydrogen bonding.
-
The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and piperidine rings.
Experimental Protocol for FT-IR Acquisition
The following protocol is recommended for obtaining the FT-IR spectrum of a solid sample like this compound.
Caption: Workflow for FT-IR data acquisition using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
| m/z (Mass-to-Charge Ratio) | Ion |
| 270.0968 | [M+H]⁺ (Protonated molecule) |
| 292.0787 | [M+Na]⁺ (Sodium adduct) |
| 252.0863 | [M-OH]⁺ (Loss of a hydroxyl group) |
Interpretation:
-
The most prominent ion in the positive ion mode ESI mass spectrum is expected to be the protonated molecule [M+H]⁺.
-
The presence of a sodium adduct [M+Na]⁺ is also common.
-
Fragmentation may occur, with a likely loss of a hydroxyl group from the boronic acid moiety. Further fragmentation could involve the loss of the piperidine ring or cleavage of the sulfonyl group.
Experimental Protocol for ESI-MS Acquisition
A general procedure for analyzing a small molecule by ESI-MS is as follows.
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound, covering NMR, IR, and MS techniques. While experimental data is currently scarce, the predicted spectra, coupled with established spectroscopic principles and detailed experimental protocols, offer a solid foundation for the characterization of this compound. The information presented herein is intended to empower researchers and drug development professionals in their work with this and structurally related molecules.
References
The Emergence of Sulfonylphenylboronic Acids: A Technical Guide to Their Synthesis, Properties, and Applications
Introduction: Beyond the Archetype of Boronic Acids
Since their initial discovery by Edward Frankland in 1860, boronic acids have evolved from chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry.[1] The trajectory of this class of compounds was irrevocably altered with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that leverages the unique reactivity of organoboron species to forge carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[2][3] The subsequent approval of bortezomib (Velcade®), a dipeptidyl boronic acid, by the FDA in 2003 for the treatment of multiple myeloma, shattered the lingering misconception of boron's inherent toxicity and heralded a new era of boronic acids in drug discovery.[1][4]
This guide delves into a specific, yet profoundly enabling, subclass of this versatile family: the sulfonylphenylboronic acids. The introduction of the strongly electron-withdrawing sulfonyl group onto the phenyl ring imparts a unique set of physicochemical properties that have been ingeniously exploited in diverse scientific domains. From enhancing the affinity and modulating the pH-selectivity in biochemical separations to serving as robust coupling partners in the synthesis of medicinally relevant diaryl sulfones, sulfonylphenylboronic acids represent a compelling case study in the power of rational molecular design.
This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, synthesis, key properties, and cutting-edge applications of sulfonylphenylboronic acids, grounded in both fundamental chemical principles and field-proven experimental insights.
A Historical Perspective: The Quest for Tunable Boronic Acids
The history of sulfonylphenylboronic acids is intrinsically linked to the broader effort to modulate the electronic properties of arylboronic acids. Early research into substituted phenylboronic acids revealed a strong correlation between the nature of the substituent and the Lewis acidity of the boronic acid moiety. The Hammett correlation, which describes the influence of meta- and para-substituents on the reactivity of aromatic compounds, provided a predictive framework for understanding these effects.
The deliberate introduction of electron-withdrawing groups, such as the sulfonyl (-SO₂R) or sulfonamide (-SO₂NHR) functionalities, was a logical step towards lowering the pKa of the boronic acid.[5][6] This is a critical parameter in one of the most significant applications of these compounds: boronate affinity chromatography. For the effective separation of cis-diol-containing biomolecules like glycoproteins and catechols, a lower pKa allows for strong binding at or near physiological pH, thereby preventing the degradation of sensitive biological samples that would occur under the alkaline conditions required for unsubstituted phenylboronic acid-based materials.[5][6] While a definitive "first synthesis" is not prominently documented, the systematic exploration of substituted phenylboronic acids for applications requiring enhanced acidity paved the way for the development and popularization of sulfonyl- and sulfonamide-substituted variants in the late 20th and early 21st centuries.
Core Properties: The Influence of the Sulfonyl Group
The defining characteristic of sulfonylphenylboronic acids is the profound electronic influence of the sulfonyl group on the boronic acid functionality. This manifests in several key properties that are summarized in the table below.
| Property | Description | Significance |
| Acidity (pKa) | The pKa of the boronic acid is significantly lowered compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). For example, 4-(N-allylsulfamoyl)phenylboronic acid has a pKa of 7.4 ± 0.1, and 4-(3-butenylsulfonyl)phenylboronic acid has a pKa of 7.1 ± 0.1.[5] | The increased acidity allows for the formation of the anionic tetrahedral boronate species, which is responsible for binding to cis-diols, at lower pH values. This is crucial for applications in biological systems where maintaining a neutral pH is often essential.[5][6] |
| Lewis Acidity | The electron-withdrawing nature of the sulfonyl group enhances the Lewis acidity of the boron center. | This increased Lewis acidity can influence the reactivity of the boronic acid in various chemical transformations and its binding affinity for Lewis bases. |
| Chemical Stability | Sulfonylphenylboronic acids are generally stable, crystalline solids that are compatible with a wide range of reaction conditions. | Their stability makes them reliable reagents in multi-step syntheses and allows for their incorporation into solid-phase materials for applications like affinity chromatography. |
| Solubility | The polarity imparted by the sulfonyl group can influence the solubility profile of the molecule, often enhancing solubility in polar organic solvents and aqueous media.[7] | Improved solubility can be advantageous in both synthetic and biological applications. |
Synthetic Methodologies: Crafting the Building Blocks
The synthesis of sulfonylphenylboronic acids typically follows a convergent strategy where a pre-functionalized sulfonyl- or sulfonamide-containing aryl halide is converted to the corresponding boronic acid. The most common approach involves a halogen-metal exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
A representative synthesis of a sulfonamide- and a sulfonyl-phenylboronic acid is detailed in the protocol below, adapted from the work of Li et al. (2008).[5]
Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenylsulfonyl)phenylboronic acid
Part A: Synthesis of N-allyl-4-bromobenzenesulfonamide (Intermediate for Sulfonamide Variant)
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 mL) in 100 mL of acetonitrile in an ice-bath, slowly add allylamine (10 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to afford a pale yellow solid. Recrystallize from an ethanol/water mixture to yield pure N-allyl-4-bromobenzenesulfonamide.[5]
Part B: Synthesis of (4-bromophenyl)(3-butenyl)sulfone (Intermediate for Sulfonyl Variant)
-
Alkylate 4-bromobenzenethiol with 4-bromo-1-butene in a methanolic solution of 0.5 M sodium methoxide to afford (4-bromophenyl)(3-butenyl)sulfide.
-
To a rigorously stirred solution of the sulfide (6.1 g, 25 mmol) in 60 mL of dichloromethane, cooled in an ice-water bath, slowly add 3-chloroperoxybenzoic acid (15 g, 50 mmol).
-
Stir the mixture in the ice-water bath for 4 hours and then quench by the addition of 50 mL of 1 M NaOH.
-
Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the sulfone.[5]
Part C: Borylation to Form the Phenylboronic Acids
-
In a dry ice-acetone bath, to a stirred solution of the appropriate bromo-intermediate (N-allyl-4-bromobenzenesulfonamide or (4-bromophenyl)(3-butenyl)sulfone, 40 mmol) in 100 mL of a dry mixture of THF and toluene (4:1, v/v), slowly add triisopropyl borate (48 mL, 0.20 mol) under an argon atmosphere.
-
After 10 minutes, add n-butyllithium (1.6 M in hexanes, 30 mL, 48 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture for an additional 2 hours at -78 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 2 M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system to yield the pure sulfonylphenylboronic acid.[5]
Applications in Science and Technology
The unique properties of sulfonylphenylboronic acids have led to their adoption in several key areas of research and development.
Boronate Affinity Chromatography
As previously mentioned, the most prominent application of sulfonylphenylboronic acids is in boronate affinity chromatography. By immobilizing these compounds onto a solid support, such as porous silica, a stationary phase is created that can selectively capture and enrich cis-diol-containing molecules from complex mixtures at or near neutral pH.[5][6] This has proven invaluable in proteomics for the isolation of glycoproteins and in metabolomics for the analysis of catechols and other diol-containing metabolites.[5] The ability to perform these separations under mild pH conditions is a significant advantage over traditional boronate affinity materials that require alkaline mobile phases.
Suzuki-Miyaura Cross-Coupling Reactions
Sulfonylphenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of diaryl sulfones.[8] Diaryl sulfones are an important structural motif found in numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The traditional synthesis of unsymmetrical diaryl sulfones can be challenging. The Suzuki-Miyaura coupling of a sulfonylphenylboronic acid with an aryl halide (or vice versa, using an arylsulfonyl chloride with an arylboronic acid) provides a highly efficient and modular route to these valuable compounds.[8][9] This approach offers significant advantages in terms of substrate scope and functional group tolerance compared to classical methods.
Medicinal Chemistry and Drug Discovery
Beyond their use as synthetic intermediates, sulfonylphenylboronic acids have been investigated as pharmacophores in their own right. For instance, a 4-sulfonylphenylboronic acid was designed as a competitive inhibitor of HIV-1 protease, demonstrating significantly higher affinity for the target enzyme compared to the parent sulfonamide drug, darunavir.[1] This highlights the potential of the boronic acid group to form strong hydrogen bonds and act as a transition-state analog, while the sulfonylphenyl scaffold provides a rigid and well-defined vector for orienting the molecule within a binding pocket. The continued exploration of functionalized boronic acids is a vibrant area of research in the pursuit of novel therapeutics.[4]
Future Outlook
The field of sulfonylphenylboronic acids continues to expand, driven by the demand for sophisticated molecular tools in both chemistry and biology. Future research is likely to focus on the development of novel sulfonylphenylboronic acid derivatives with even more finely tuned properties, such as enhanced selectivity for specific glycoproteins or improved pharmacokinetic profiles for drug candidates. The incorporation of these moieties into advanced materials, such as sensors and drug delivery systems, also represents a promising avenue for future innovation. As our understanding of the intricate interplay between molecular structure and function deepens, the utility and importance of sulfonylphenylboronic acids are set to grow, further cementing the legacy of boronic acids as a cornerstone of modern chemical science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The application of 4-methoxyphenylboronic acid in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of the Sulfonyl-Biphenyl Moiety
< . Application Note & Protocol: Suzuki-Miyaura Coupling of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid for Pharmaceutical Scaffolds
For: Researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and mechanistic insights for the coupling of this compound with various aryl halides. The resulting sulfonyl-biphenyl scaffold is of significant interest in medicinal chemistry. The piperidine moiety is a prevalent heterocyclic fragment in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[3][4] Concurrently, the sulfonamide group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[5] The combination of these structural features through a robust Suzuki coupling protocol offers a powerful strategy for the rapid generation of diverse compound libraries in drug discovery programs.
Mechanistic Considerations: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[1]
-
Transmetalation: This is a crucial step where the organic group from the organoboron compound is transferred to the palladium complex. The presence of a base is critical for this step to occur.[7][8][9] The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.[9][10]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid in PROTAC Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The PROTAC Revolution and the Central Role of Modular Synthesis
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven pharmacology.[1][2] These heterobifunctional molecules do not simply block a protein's function; they harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[3][4] A PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4]
Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[5][6] This induced proximity allows the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[2][4] The PROTAC is then released and can catalyze further degradation cycles, enabling potent effects at low concentrations and opening avenues to target proteins previously considered "undruggable."[1][3]
The success of a PROTAC is critically dependent on the geometry and stability of this ternary complex, a feature that is heavily influenced by the linker's length, rigidity, and chemical composition.[] Therefore, the modular synthesis of PROTACs, allowing for the systematic variation of linkers, is a cornerstone of modern degrader development.[8][9] It is in this context that versatile chemical building blocks, such as 4-(Piperidin-1-ylsulfonyl)phenylboronic acid, become indispensable tools for the medicinal chemist. This boronic acid derivative is an ideal precursor for constructing linker components via robust and well-established cross-coupling chemistry.
The PROTAC Mechanism of Action (MoA)
The catalytic cycle of a PROTAC is a multi-step process that hijacks the cell's natural protein homeostasis machinery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Strategic Role of this compound
The utility of this specific building block lies in its boronic acid functional group. Boronic acids are exceptionally valuable reagents in modern organic synthesis, primarily for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide, offering a reliable and highly functional-group-tolerant method for connecting molecular fragments.[10][11][12]
In PROTAC synthesis, this compound can be used to introduce the piperidinylsulfonylphenyl moiety into a linker structure. This group can influence the physicochemical properties of the final PROTAC, such as solubility, cell permeability, and metabolic stability, while the Suzuki reaction itself provides a robust method for linker construction.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 486422-58-6[13][14] |
| Molecular Formula | C₁₁H₁₆BNO₄S[14] |
| Molecular Weight | 269.1 g/mol [14] |
| Appearance | Typically a solid[13] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions[10][15] |
Core Application: Suzuki-Miyaura Coupling for PROTAC Linker Synthesis
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. The general mechanism involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a PROTAC Linker Intermediate
This protocol details the coupling of This compound with a generic halo-functionalized linker precursor, tert-butyl (2-(2-bromoethoxy)ethoxy)ethylcarbamate , to generate a key intermediate for downstream PROTAC assembly.
Objective:
To synthesize a Boc-protected, amine-terminated PEG linker containing the piperidinylsulfonylphenyl group, ready for deprotection and coupling to an E3 ligase ligand or warhead.
Synthetic Workflow:
Caption: General workflow for incorporating the building block into a PROTAC.
Materials and Reagents:
| Reagent | CAS Number | Mol. Weight | Purpose |
| This compound | 486422-58-6 | 269.13 | Boronic Acid Partner |
| tert-butyl (2-(2-bromoethoxy)ethoxy)ethylcarbamate | 165963-71-3 | 326.23 | Halide Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Silica Gel | 7631-86-9 | N/A | Stationary Phase |
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add This compound (269 mg, 1.0 mmol, 1.0 equiv).
-
Add tert-butyl (2-(2-bromoethoxy)ethoxy)ethylcarbamate (359 mg, 1.1 mmol, 1.1 equiv).
-
Add Sodium Carbonate (265 mg, 2.5 mmol, 2.5 equiv).
-
Expert Insight: Using a slight excess of the halide partner can help drive the reaction to completion. Sodium carbonate is a common and effective base for Suzuki couplings, facilitating the crucial transmetalation step.[10][16]
-
-
Solvent Addition and Degassing:
-
Add 1,4-Dioxane (10 mL) and Deionized Water (2.5 mL) to the flask.
-
Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 15-20 minutes.
-
Expert Insight: Degassing is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. A mixture of an organic solvent and water is often required to dissolve both the organic reactants and the inorganic base.[16]
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expert Insight: 5 mol% is a typical catalyst loading for challenging couplings. The dppf ligand is bulky and electron-rich, which stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps.[11]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the desired product as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient degassing. 3. Impure boronic acid (trimerized). | 1. Use fresh, high-quality catalyst. 2. Ensure thorough degassing (e.g., use freeze-pump-thaw cycles for sensitive reactions). 3. Use fresh boronic acid or a boronic ester (e.g., pinacol ester) for improved stability.[10] |
| Significant Protodeborylation | 1. Presence of excess water or acid. 2. Prolonged heating. | 1. Use anhydrous solvents and a non-aqueous base system if possible. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination. 2. Sub-optimal reaction conditions. | 1. Improve degassing procedure. 2. Screen different catalysts, bases, and solvent systems. |
Conclusion
This compound is a highly effective building block for the modular synthesis of PROTACs. Its utility is primarily realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex linker architectures. By following validated protocols and understanding the chemical principles behind each step, researchers can strategically incorporate this reagent to fine-tune the properties of their PROTAC candidates, accelerating the discovery and development of novel protein degraders. This approach underscores the importance of rational design and modular synthesis in the rapidly advancing field of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. calpaclab.com [calpaclab.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling with 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Introduction: The Strategic Importance of Sulfonated Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds, a testament to its remarkable functional group tolerance and operational simplicity.[1] First reported in 1979, its significance in constructing biaryl and substituted aromatic compounds was later recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate offers a powerful and versatile method for creating complex molecular architectures under mild conditions.[3][4]
This guide focuses on the application of a specialized building block, 4-(Piperidin-1-ylsulfonyl)phenylboronic acid , in Suzuki-Miyaura couplings. The incorporation of the sulfonamide moiety is of particular interest in medicinal chemistry and materials science. The sulfonyl group can act as a bioisostere, influence pharmacokinetic properties, and modulate the electronic characteristics of the resulting biaryl products. The piperidinyl group further adds a three-dimensional character and a basic handle, which can be crucial for biological activity and solubility.
This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers insights into potential challenges, and provides a framework for troubleshooting, ensuring a high rate of success for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is paramount for rational optimization and troubleshooting.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity trend for the halide is I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol details a representative procedure for the synthesis of 4'-methoxy-N,N-(pentane-1,5-diyl)-[1,1'-biphenyl]-4-sulfonamide.
Reaction Scheme:
where:
-
Ar-Br: 4-Bromoanisole
-
Ar'-B(OH)2: this compound
-
Ar-Ar': 4'-methoxy-N,N-(pentane-1,5-diyl)-[1,1'-biphenyl]-4-sulfonamide
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| 4-Bromoanisole | 99% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable, but handle quickly. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered is preferred. |
| 1,2-Dimethoxyethane (DME) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic extracts. |
| Celite® | --- | Commercially Available | For filtration. |
Experimental Setup and Procedure
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 mmol, 1.1 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,2-dimethoxyethane (DME) (10 mL) and degassed deionized water (2.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture through a pad of Celite® and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data and Expected Results
| Parameter | Value | Rationale |
| Aryl Bromide | 1.0 mmol | Limiting reagent |
| Boronic Acid | 1.1 - 1.2 equiv. | A slight excess ensures complete consumption of the aryl halide. |
| Pd(dppf)Cl₂ | 1 - 5 mol% | A common and effective catalyst loading for this type of coupling. |
| K₂CO₃ | 2.0 - 3.0 equiv. | A moderately strong base, effective in promoting transmetalation. |
| Solvent System | DME/Water (4:1) | A polar aprotic solvent mixture that facilitates solubility of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the specific substrates. |
| Expected Yield | 75 - 95% | Based on similar couplings reported in the literature. |
Scientific Rationale and Field-Proven Insights
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle. It is also relatively air-stable, making it convenient to handle. For particularly challenging couplings, catalysts with more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be employed.
-
The Role of the Base: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6] The choice of base can significantly impact the reaction outcome. While stronger bases like cesium carbonate or phosphates can be more effective, K₂CO₃ is a good starting point due to its cost-effectiveness and moderate basicity, which is compatible with a wide range of functional groups.
-
Solvent System Considerations: A mixture of an organic solvent and water is commonly used in Suzuki reactions. The organic solvent (DME in this case) dissolves the organic starting materials and the palladium complex, while water dissolves the inorganic base. This biphasic system facilitates the interaction of all components. The choice of solvent can also influence the reaction rate and selectivity.[7]
-
Handling Electron-Deficient Boronic Acids: The sulfonyl group in this compound is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation (hydrolysis of the C-B bond) under the basic reaction conditions.[4] Using a slight excess of the boronic acid and ensuring efficient stirring can help mitigate this side reaction. If protodeboronation is a significant issue, using the corresponding boronic ester (e.g., a pinacol ester) may provide increased stability.[4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents | - Use a fresh batch of catalyst and ensure an inert atmosphere.- Thoroughly degas all solvents before use.- Use high-purity, anhydrous reagents. |
| Protodeboronation of Boronic Acid | - Harsh basic conditions- Prolonged reaction time | - Use a milder base (e.g., K₃PO₄).- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using the corresponding boronic ester. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction | - Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. |
| Difficult Purification | - Co-elution of product with byproducts | - Optimize the chromatography eluent system.- Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt this procedure for a wide range of substrates, accelerating the synthesis of novel and valuable molecules.
References
The Art of the Biaryl Bond: A Guide to Palladium-Catalyzed Suzuki Coupling with Sulfonylphenylboronic Acids
Introduction: The Significance of Sulfonyl-Containing Biaryls and the Suzuki Coupling Challenge
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, offering a versatile and robust method for the synthesis of biaryl compounds.[1][2] These structural motifs are cornerstones in medicinal chemistry, materials science, and agrochemicals.[3] Within this landscape, biaryls bearing a sulfonyl group are of particular interest due to the unique electronic and steric properties this functional group imparts. However, the very nature of the sulfonyl moiety—a powerful electron-withdrawing group—presents a significant challenge to the classical Suzuki-Miyaura coupling protocol.
This guide provides a comprehensive overview of the intricacies of utilizing sulfonylphenylboronic acids in palladium-catalyzed Suzuki coupling reactions. We will delve into the mechanistic nuances, provide detailed protocols for catalyst selection and reaction execution, and offer field-proven troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Electron-Deficient Challenge
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of a strongly electron-withdrawing sulfonyl group on the boronic acid partner primarily impacts the transmetalation step.
The electron-deficient nature of the sulfonylphenylboronic acid reduces the nucleophilicity of the aryl group, thereby slowing down its transfer from the boron atom to the palladium center. This can lead to sluggish reactions, incomplete conversions, and a higher propensity for side reactions, most notably protodeboronation.[5][6]
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming the boronic acid and reducing the overall yield.[6][7] This process is often base-catalyzed and is particularly problematic for electron-deficient arylboronic acids, such as sulfonylphenylboronic acids.[1][5] Understanding the factors that promote protodeboronation is crucial for designing a successful coupling strategy.
Below is a diagram illustrating the catalytic cycle and the competing protodeboronation pathway.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Catalyst System Selection: The Key to Success
Overcoming the challenges posed by sulfonylphenylboronic acids hinges on the judicious selection of the palladium catalyst system, which comprises the palladium precatalyst and the ancillary ligand.
Palladium Precatalysts
While traditional palladium sources like Pd(PPh₃)₄ can be effective in some cases, modern palladium precatalysts often offer superior activity, stability, and reproducibility, especially for challenging substrates.[8][9][10] These precatalysts are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.
| Palladium Precatalyst | Advantages | Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Readily available, cost-effective.[9] | Requires in situ reduction, can lead to variable catalyst activity. |
| PdCl₂(PPh₃)₂ | Air-stable, well-defined.[11] | May require higher catalyst loadings for challenging substrates. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Highly active, broad substrate scope, reliable generation of the active catalyst.[2] | Higher cost compared to simple palladium salts. |
| PEPPSI™ Precatalysts | Highly active for sterically hindered substrates.[3] | Optimized for specific ligand classes (N-heterocyclic carbenes). |
The Crucial Role of Ligands
The choice of ligand is arguably the most critical factor in achieving a successful Suzuki coupling with sulfonylphenylboronic acids. The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[12][13]
For electron-deficient boronic acids, the use of electron-rich and sterically bulky monophosphine ligands is paramount.[12][14] These ligands promote the formation of a highly active, coordinatively unsaturated Pd(0) species, which facilitates the oxidative addition step.[12] Furthermore, their steric bulk can accelerate the reductive elimination step, preventing catalyst decomposition.[14]
| Ligand Class | Examples | Key Features |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding, excellent for challenging couplings.[15] |
| Dialkylphosphinobiphenyl Ligands | DavePhos, JohnPhos | Offer a good balance of steric bulk and electron-donating ability. |
| Ferrocenylphosphines | QPhos | Robust ligands with good activity for a range of substrates. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a sulfonylphenylboronic acid using a modern palladium precatalyst and a bulky phosphine ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(Methylsulfonyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)
-
Bulky phosphine ligand (if not part of the precatalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), 4-(methylsulfonyl)phenylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and, if necessary, the ligand.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfone.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality reagents.[8] | Use a fresh batch of palladium precatalyst; Ensure thorough degassing of the solvent; Purify starting materials. |
| Significant Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water.[5][6] | Switch to a milder base (e.g., K₂CO₃ or KF); Use a boronic ester instead of the free acid; Minimize water content in the reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation.[4] | Ensure a strictly inert atmosphere; Increase the concentration of the aryl halide relative to the boronic acid. |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., from base or solvent).[16] | Use a non-hydroxide base (e.g., K₃PO₄); Ensure the solvent is free of impurities. |
Conclusion
The Suzuki-Miyaura coupling of sulfonylphenylboronic acids, while presenting unique challenges due to the electron-deficient nature of the substrate, is a highly achievable and valuable transformation. By understanding the mechanistic hurdles, particularly the sluggish transmetalation and the competing protodeboronation, and by employing modern, well-defined palladium catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can successfully synthesize a wide array of sulfonyl-containing biaryls. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of these important reactions in both academic and industrial settings.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
solvent selection for reactions involving 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Application Note & Protocol
Strategic Solvent Selection for Reactions Involving 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational selection of solvents for chemical reactions utilizing this compound. As a key building block in medicinal chemistry, particularly for protein degraders, the reactivity and ultimate success of its coupling reactions are critically dependent on the solvent system.[1] This guide moves beyond generic protocols to explain the underlying principles of solvent effects, offering a systematic approach to optimization, detailed experimental procedures, and troubleshooting advice to maximize reaction yield and purity.
Introduction: Understanding the Reagent
This compound is a bifunctional molecule featuring a polar, electron-withdrawing sulfonamide group and a relatively nonpolar piperidine ring attached to a phenylboronic acid moiety. This structural complexity dictates its solubility and reactivity, making solvent selection a non-trivial but critical parameter for successful synthetic outcomes, most notably in palladium-catalyzed cross-coupling reactions.
The primary challenge lies in identifying a solvent or solvent system that can:
-
Solubilize Diverse Reagents: Accommodate the boronic acid, the organohalide coupling partner, the palladium catalyst/ligand complex, and the inorganic base.
-
Promote Catalytic Activity: Ensure a homogenous reaction mixture and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Minimize Side Reactions: Suppress common failure modes such as protodeboronation, where the boronic acid group is cleaved by a proton source.[2]
This guide provides the strategic framework for navigating these challenges.
Physicochemical Profile and Solubility Insights
To select an appropriate solvent, one must first consider the molecule's inherent properties.
-
Molecular Formula: C₁₁H₁₆BNO₄S[1]
-
Molecular Weight: 269.1 g/mol [1]
-
Structural Features:
-
Boronic Acid Group (-B(OH)₂): Polar and capable of hydrogen bonding. Prone to dehydration to form cyclic boroxines.
-
Phenylsulfonyl Group (-SO₂-): Strongly polar and electron-withdrawing.
-
Piperidine Ring: A saturated heterocycle, generally nonpolar and sterically bulky.
-
The molecule's amphiphilic nature—possessing both polar (sulfonamide, boronic acid) and nonpolar (phenyl, piperidine) regions—suggests that single-solvent systems may be inadequate. While parent phenylboronic acid shows high solubility in ethers and ketones and low solubility in hydrocarbons[3][4], the bulky and polar sulfonamide substituent on our target molecule necessitates a more nuanced approach. Mixtures of polar aprotic solvents with a protic co-solvent (like water) are often required to effectively dissolve all reaction components.
Logical Workflow for Solvent Selection
A systematic screening process is the most reliable method to determine the optimal solvent for a specific transformation. This workflow ensures that the chosen solvent system is validated for the unique combination of substrates and conditions.
Caption: Systematic workflow for empirical solvent optimization.
Recommended Solvent Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this class of boronic acid. The choice of solvent directly impacts reaction kinetics and yield. Below is a summary of recommended starting points.
| Solvent System | Key Properties & Rationale | Typical Base | Common Coupling Partners |
| 1,4-Dioxane / Water | Primary Choice. Excellent balance of polarity. Dioxane solubilizes organic components, while water dissolves the inorganic base (e.g., K₃PO₄, K₂CO₃) and can accelerate the catalytic cycle.[5] | K₃PO₄, K₂CO₃, Cs₂CO₃ | Aryl bromides, chlorides, triflates |
| Toluene / Water | Useful for higher reaction temperatures (reflux). The biphasic system can sometimes improve catalyst stability and aid product separation. | K₃PO₄, Na₂CO₃ | Aryl bromides, iodides |
| DMF or DMAc | High-Polarity Aprotic. Superior solvating power, especially for poorly soluble substrates. Can be beneficial for challenging couplings (e.g., with electron-rich or hindered partners).[6] | K₂CO₃, CsF | Heterocyclic halides, hindered aryl halides |
| 2-MeTHF / Water | "Greener" Alternative. A more environmentally benign ether than dioxane or THF with a higher boiling point. Offers a similar performance profile to dioxane/water. | K₃PO₄, K₂CO₃ | Aryl bromides, triflates |
| t-BuOH / Water | Protic solvent system that can be effective, but carries a higher risk of competitive protodeboronation.[2] Use with caution and robust catalyst systems. | K₂CO₃, Cs₂CO₃ | Activated aryl halides |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Suzuki-Miyaura Coupling
This protocol provides a self-validating method to quickly identify the optimal solvent system for your specific substrates.
Materials:
-
This compound
-
Aryl halide of interest (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃)
-
Candidate solvents (e.g., Dioxane, Toluene, DMF, 2-MeTHF) and degassed water
-
An array of microwave vials or reaction tubes with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In each of 4 separate reaction vials, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., 2 mol% Pd(dppf)Cl₂).
-
Solvent Addition:
-
Vial 1: Add 1,4-Dioxane and Water (e.g., 4:1 ratio, to achieve 0.1 M concentration relative to the halide).
-
Vial 2: Add Toluene and Water (e.g., 4:1 ratio).
-
Vial 3: Add DMF (anhydrous).
-
Vial 4: Add 2-MeTHF and Water (e.g., 4:1 ratio).
-
-
Inerting: Seal the vials and purge thoroughly with nitrogen or argon for 5-10 minutes.
-
Reaction: Place all vials in a heating block or oil bath set to a standard temperature (e.g., 80-100 °C). Stir for a predetermined time (e.g., 4-12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction mixture, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS. Compare the percentage conversion of the starting material to the desired product and note the formation of any byproducts (e.g., from protodeboronation).
-
Selection: Choose the solvent system that provides the highest conversion and cleanest product profile for scale-up.
Protocol 2: Preparative Scale Synthesis using an Optimized Dioxane/Water System
This protocol describes a standard, robust procedure for a model Suzuki-Miyaura coupling.
Reaction: this compound + 4-Bromoanisole → 4'-Methoxy-N,N-(pentane-1,5-diyl)biphenyl-4-sulfonamide
Materials:
-
This compound (538 mg, 2.0 mmol, 1.2 equiv.)
-
4-Bromoanisole (312 mg, 1.67 mmol, 1.0 equiv.)
-
Pd(dppf)Cl₂ (61 mg, 0.083 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (462 mg, 3.34 mmol, 2.0 equiv.)
-
1,4-Dioxane (12 mL)
-
Deionized Water (3 mL)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add 1,4-dioxane and water.
-
Degassing: Fit the flask with a septum and purge the reaction mixture with a stream of nitrogen for 15 minutes while stirring.
-
Heating: Heat the mixture to 90 °C in an oil bath and maintain vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solvent-Related Solution(s) |
| Low or No Conversion | Poor solubility of reagents; Catalyst inhibition. | Switch to a stronger solvent like DMF or DMAc. Increase the proportion of water or change the base to improve solubility. Ensure solvents are adequately degassed. |
| Significant Protodeboronation | Presence of excess water or protic sources; Reaction too slow, allowing for degradation. | Use anhydrous solvents (e.g., dry DMF, Toluene). Minimize the amount of water in mixed systems. Use a more active catalyst to accelerate the productive coupling over the degradation pathway. |
| Formation of Boroxine | Boronic acid dehydration at high temperatures in non-polar solvents. | Use a solvent mixture containing water or an alcohol to keep the boronic acid in its active form. Ensure the base is adequately dissolved. |
| Heterogeneous Mixture | Inadequate solvation of the base or boronic acid. | Increase the polarity of the solvent system. For dioxane or toluene, increase the ratio of the aqueous phase. Consider using a phase-transfer catalyst if biphasic issues persist. |
Conclusion
The successful application of this compound in synthesis is fundamentally linked to a rational and empirically validated solvent choice. While dioxane/water mixtures represent a robust and versatile starting point for Suzuki-Miyaura couplings, a systematic screening approach is invaluable for optimizing new transformations. By understanding the physicochemical properties of the boronic acid and its interplay with different solvent environments, researchers can significantly improve reaction efficiency, minimize side reactions, and accelerate the development of novel molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic assembly of complex molecular architectures with high precision is paramount. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning transformation that has revolutionized carbon-carbon bond formation.[1] Within this class of reagents, 4-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS 486422-58-6) represents a particularly valuable building block for the synthesis of novel bioactive molecules.[2][3][4]
This reagent uniquely combines three key pharmacophoric elements:
-
A Phenylboronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures that are common in many drug classes.
-
A Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. It can act as a hydrogen bond acceptor and provides a rigid linker between the phenyl ring and the piperidine moiety.[5]
-
A Piperidine Ring: The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved drugs, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to serve as a versatile scaffold for introducing further chemical diversity.[6][7][8][9]
This combination makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening and for the rational design of targeted therapies, particularly in areas such as kinase inhibition.[10][11][12][13][14] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this reagent in synthetic workflows.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its participation as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of the 4-(piperidin-1-ylsulfonyl)phenyl moiety to a variety of aryl or heteroaryl halides (or pseudohalides, such as triflates), yielding complex biaryl structures.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Dioxane/Water)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the chosen base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed, anhydrous solvent. Subsequently, add the palladium catalyst.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (typically 2-24 hours).
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Screening of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a starting point for the optimization of reaction conditions.
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 75-90 |
| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | Toluene | 110 | 80-95 |
| 3 | Pd(OAc)₂ (2) with SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 85-98 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 90 | 70-85 |
Application Example: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the practical application of this compound, we present a hypothetical synthesis of a potential kinase inhibitor. Many kinase inhibitors feature a substituted pyrimidine core. In this example, we will couple our boronic acid with a 2-chloro-4-aminopyrimidine derivative.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Detailed Protocol for the Synthesis of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-4-aminopyrimidine
Materials:
-
2-Chloro-4-aminopyrimidine (1.0 g, 7.72 mmol, 1.0 eq.)
-
This compound (2.5 g, 9.26 mmol, 1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.28 g, 0.39 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.28 g, 15.44 mmol, 2.0 eq.)
-
1,4-Dioxane (40 mL, degassed)
-
Water (10 mL, degassed)
Procedure:
-
Combine Reagents: In a 100 mL round-bottom flask, combine 2-chloro-4-aminopyrimidine, this compound, and potassium phosphate.
-
Inert Atmosphere: Equip the flask with a reflux condenser, seal with a septum, and purge with argon for 15 minutes.
-
Add Solvents and Catalyst: Add the degassed 1,4-dioxane and water via cannula. Then, add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.
-
Heating: Heat the reaction mixture to 95 °C with vigorous stirring for 12 hours.
-
Monitoring: Check for the disappearance of the starting materials using LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (silica gel, 0-10% methanol in dichloromethane gradient) to afford the title compound as a solid.
Scientific Integrity and Trustworthiness
Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(dppf)Cl₂ is often effective for coupling with electron-deficient heteroaryl chlorides due to the electron-rich nature of the dppf ligand, which promotes the oxidative addition step.
-
Choice of Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid.
-
Solvent System: The use of a dioxane/water mixture aids in the solubility of both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is critical to prevent the oxidation of the Pd(0) active catalyst to inactive palladium black.
-
Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to ensure complete consumption of the more valuable or complex aryl halide partner.
Troubleshooting and Self-Validation
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents. | Use a fresh batch of catalyst or test it on a known reaction. Ensure thorough degassing of solvents and the reaction vessel. Purify starting materials if necessary. |
| Protodeboronation | Presence of trace water or acid; High reaction temperature. | Use anhydrous solvents and a non-aqueous base system if possible. Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species. | Improve degassing procedures. Use a direct Pd(0) source like Pd(PPh₃)₄. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, bioactive molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the biologically relevant piperidinylsulfonylphenyl moiety into a wide range of molecular scaffolds. The protocols and guidelines presented herein are designed to empower researchers to effectively utilize this reagent in their drug discovery and development programs, accelerating the path toward novel therapeutic agents.
References
- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid in Medicinal Chemistry
Introduction: A Trifecta of Pharmacophoric Excellence
In the landscape of modern drug discovery, the efficiency of molecular assembly and the strategic incorporation of privileged structural motifs are paramount. 4-(Piperidin-1-ylsulfonyl)phenylboronic acid is a reagent that exemplifies this principle. It is not merely a chemical intermediate but a carefully designed building block that integrates three critical components, each with a rich history of success in medicinal chemistry:
-
The Boronic Acid Moiety: This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] Beyond its synthetic utility, the boronic acid group itself has found its way into several FDA-approved drugs, where it can act as a transition-state analogue or a covalent warhead, potentially enhancing potency and modulating pharmacokinetic profiles.[3][4][5]
-
The Sulfonamide Linker: The sulfonamide group is one of the most prolific functional groups in pharmaceuticals, dating back to the first sulfa drugs.[6] It is a robust bioisostere for amide and carboxylic acid groups, offering improved metabolic stability and distinct physicochemical properties.[7] Its ability to engage in strong hydrogen bonding interactions makes it a valuable pharmacophore for targeting a wide array of enzymes and receptors.[8][9]
-
The Piperidine Ring: As a saturated heterocycle, piperidine is a highly privileged scaffold in medicinal chemistry.[10] Its presence can significantly influence a molecule's properties by modulating lipophilicity, improving aqueous solubility, and enhancing metabolic stability. The piperidine ring often serves as a versatile structural bridge or a vector to explore the binding pockets of biological targets.[11][12]
This guide provides a detailed overview of the applications of this compound, focusing on its primary role in the Suzuki-Miyaura reaction to construct novel molecular architectures for drug development. We will delve into the causality behind experimental choices, provide robust protocols, and illustrate the strategic thinking behind its deployment in a research setting.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BNO₄S | [13] |
| Molecular Weight | 269.1 g/mol | [13] |
| CAS Number | 486422-58-6 | [13] |
| Typical Purity | ≥98% | [13] |
| Appearance | Off-white to white solid | N/A |
| Storage | Room temperature, in a dry, inert atmosphere. | [13] |
Handling & Storage Protocol: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can complicate stoichiometry.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox) to minimize contact with moisture.
-
Handling: Use in a well-ventilated area. Avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) is required.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the phenyl ring of our reagent and a variety of organohalides or triflates, typically on a heterocyclic or aromatic core scaffold.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This is a critical, often rate-limiting, step.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl halide.
Materials & Reagents:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Causality: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential deboronation side reactions. The base is crucial for the transmetalation step.
-
-
Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive pressure of inert gas.
-
Causality: The choice of catalyst and ligand is critical. Dppf is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes the reductive elimination step, often leading to higher yields, especially with challenging substrates.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the consumption of the limiting reagent (the aryl halide) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begin the drying process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).
-
Characterization: Combine the pure fractions, concentrate, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Strategic Rationale in Drug Design
The decision to use this compound is not arbitrary; it is a strategic choice based on established medicinal chemistry principles.
Caption: Strategic roles of the distinct moieties within the reagent.
-
As a Vectorial Building Block: The boronic acid serves as a highly reliable synthetic "anchor." A medicinal chemist can take a promising core scaffold (e.g., a kinase hinge-binder) containing a halide and use this reagent to introduce the piperidinylsulfonylphenyl moiety. This moiety then acts as a vector, projecting into a solvent-exposed region or a secondary binding pocket of the target protein.
-
Improving Drug-Like Properties: The sulfonamide group is more resistant to metabolic cleavage by proteases and amidases than a simple amide bond.[7] The piperidine ring can disrupt planarity and increase the sp³ character of the final compound, which is often correlated with improved solubility and better clinical outcomes. The entire fragment can fine-tune the balance between lipophilicity and hydrophilicity, which is critical for achieving good oral bioavailability.[10]
-
Target Engagement: The two sulfonyl oxygens are potent hydrogen bond acceptors, while the N-H of a secondary sulfonamide (if synthesized) can be a hydrogen bond donor. These interactions can form strong, specific contacts with amino acid residues in a protein's active site, thereby increasing binding affinity and selectivity.[8]
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase reaction temperature (consider microwave heating). |
| Deboronation of Reagent | 1. Reaction is too slow, allowing side reaction.2. Presence of protic sources under harsh conditions.3. Unfavorable substrate. | 1. Use a more active catalyst/ligand system (e.g., Buchwald or Herrmann palladacycle catalysts) to accelerate the desired coupling.2. Increase the equivalents of boronic acid to 1.5-2.0 eq. |
| Formation of Homocoupling Product (Biaryl of Halide) | 1. Catalyst decomposition leading to Palladium black.2. Reaction conditions too harsh. | 1. Use a more robust ligand to stabilize the catalyst (e.g., SPhos, XPhos).2. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Residual palladium in the product.2. Unreacted boronic acid co-elutes with product. | 1. Filter the crude reaction mixture through celite. Consider a scavenger resin post-reaction.2. Perform an aqueous base wash (e.g., dilute NaOH) during work-up to extract the acidic boronic acid into the aqueous layer. |
Conclusion
This compound is a powerful and strategically valuable building block for medicinal chemists. Its trifunctional nature provides a reliable synthetic handle for Suzuki-Miyaura coupling, a metabolically robust and pharmacophorically active sulfonamide linker, and a privileged piperidine scaffold for optimizing physicochemical properties. The protocols and rationale outlined in this guide demonstrate its broad applicability in constructing novel chemical entities with enhanced potential for lead optimization and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. calpaclab.com [calpaclab.com]
Application Notes and Protocols: The Role of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Modality in Drug Discovery - Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. Unlike small molecule inhibitors that block the function of a target protein, TPD utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This approach provides several advantages, including the potential to target proteins previously considered "undruggable," enhanced potency, and a more sustained duration of action.
At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that consist of two key components: a "warhead" that binds to the protein of interest (POI) and an E3 ligase-recruiting ligand, connected by a chemical linker. By simultaneously engaging both the POI and an E3 ubiquitin ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
This guide focuses on the multifaceted role of a specific and versatile chemical tool in the construction of advanced PROTACs: 4-(Piperidin-1-ylsulfonyl)phenylboronic acid . This compound serves as a trifunctional building block, uniquely positioning it for the development of sophisticated protein degraders.
Dissecting the Functionality of this compound
The utility of this compound in targeted protein degradation stems from the distinct roles of its three key structural components: the aryl sulfonamide, the piperidine linker, and the phenylboronic acid.
The Aryl Sulfonamide Moiety: A Handle for E3 Ligase Recruitment
Recent discoveries have identified aryl sulfonamide derivatives as ligands for DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Compounds like indisulam and its analogs have been shown to act as "molecular glues," inducing the degradation of specific proteins by recruiting them to the DCAF15 E3 ligase. The sulfonamide moiety in this compound is therefore poised to serve as a crucial E3 ligase-recruiting element in a PROTAC, expanding the repertoire of E3 ligases that can be harnessed for targeted protein degradation beyond the more commonly used VHL and Cereblon.
The Phenylboronic Acid Group: A Gateway to Advanced PROTAC Design
The phenylboronic acid component offers a versatile chemical handle for two innovative PROTAC strategies:
-
Conditional PROTACs: The boronic acid can act as a "caging" group that masks the activity of the PROTAC. In response to specific intracellular stimuli, such as elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), the boronic acid is cleaved, uncaging and activating the PROTAC. This conditionality allows for targeted protein degradation in specific cellular environments, such as cancer cells, which often exhibit higher ROS levels, thereby minimizing off-target effects.
-
Self-Assembled PROTACs (SAPTACs): Phenylboronic acids can participate in reversible covalent interactions, such as the formation of boronate esters with diols. This property can be exploited to create self-assembling PROTACs. In this approach, the full PROTAC molecule is formed in situ from two separate components: one containing the phenylboronic acid (like our building block) and another bearing a diol-containing warhead for the target protein. This strategy can overcome the challenges associated with the poor cellular permeability of large, pre-formed PROTAC molecules.
The Piperidine Moiety: A Versatile Linker Element
The piperidine ring serves as a common and favorable scaffold in medicinal chemistry. In the context of PROTACs, it can function as a rigid and synthetically tractable component of the linker that connects the E3 ligase ligand to the warhead. The linker's length, rigidity, and attachment points are critical for optimal ternary complex formation and subsequent degradation efficiency.
Visualizing the Role of this compound
Application Notes and Protocols for the Synthesis of Piperidin-4-one Derivatives from Boronic Acids
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, the piperidin-4-one framework is a particularly valuable building block due to the versatile reactivity of its ketone group, which allows for a wide array of chemical modifications to introduce diverse substituents.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4] Consequently, the development of efficient and robust synthetic methodologies for accessing these scaffolds is of paramount importance to drug discovery and development professionals.
This guide provides an in-depth exploration of the synthesis of piperidin-4-one derivatives with a focus on modern methods utilizing boronic acids. We will delve into the mechanistic underpinnings of the Petasis-Borono-Mannich reaction, present a detailed experimental protocol, discuss the scope and limitations of the methodology, and offer insights into ensuring the reliability and success of the synthesis.
The Petasis-Borono-Mannich Reaction: A Powerful Tool for Piperidin-4-one Synthesis
The Petasis-Borono-Mannich (PBM) reaction is a multicomponent reaction that has emerged as a powerful strategy for the synthesis of substituted amines, including piperidin-4-one derivatives.[5][6][7] This reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to form a new carbon-carbon bond and a substituted amine in a single step.[8] A key advantage of the PBM reaction is its operational simplicity and the ability to generate molecular complexity from readily available starting materials.
Mechanistic Insights
While the complete mechanism of the Petasis reaction is still a subject of investigation, a generally accepted pathway involves several key steps.[8][9] The reaction is initiated by the condensation of the amine and the carbonyl compound to form a carbinolamine intermediate, which then dehydrates to generate an electrophilic iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of the carbinolamine or another hydroxyl-containing species in the reaction mixture to form a reactive "ate" complex.[8] The crucial step involves the intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion, leading to the formation of the desired product.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Petasis reaction - Wikipedia [en.wikipedia.org]
- 8. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years [mdpi.com]
- 9. Insights on the Petasis Borono–Mannich multicomponent reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when utilizing 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.
I. Troubleshooting Guide: A-Question-and-Answer Approach
Low yields in Suzuki coupling can stem from a variety of factors, often related to the specific properties of the substrates and the reaction conditions. This compound, with its electron-withdrawing sulfonyl group, presents a unique set of challenges that require careful consideration.
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding Suzuki reaction, it is crucial to start with the fundamentals. Several factors can contribute to poor performance, and a systematic check of your reagents and setup can often reveal the culprit.[1]
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[2] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen). This involves using properly dried glassware and degassed solvents. A common procedure is to subject the reaction flask to several cycles of vacuum and backfilling with an inert gas.[2][3]
-
Reagent Purity and Integrity:
-
Palladium Catalyst: Palladium sources, especially palladium(II) precatalysts like Pd(OAc)₂, can degrade over time. Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[2] For sensitive reactions, using a freshly opened bottle or a pre-catalyst can be beneficial.
-
Phosphine Ligands: Phosphine ligands are prone to oxidation to the corresponding phosphine oxides, which can inhibit the catalytic cycle.[1] Store them in a desiccator or glovebox and handle them quickly in the air.
-
Boronic Acid Quality: this compound, like many boronic acids, can be susceptible to degradation. Verify its purity by NMR or LC-MS before use.
-
Solvent and Base: Use high-purity, anhydrous, and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[2][4] The purity of your base is also critical.
-
Q2: I suspect protodeboronation of my this compound is the main issue. How can I identify and minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction, particularly for electron-deficient arylboronic acids like the one .[5][6] The electron-withdrawing nature of the sulfonyl group makes the boronic acid more susceptible to this undesired pathway.
Identifying Protodeboronation: The primary byproduct of protodeboronation will be 1-(phenylsulfonyl)piperidine. You can detect this by analyzing your crude reaction mixture using LC-MS or by comparing it to a known standard on a TLC plate.
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation.[7][8] Strong bases in aqueous media can be particularly problematic. Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2] Running the reaction under strictly anhydrous conditions with a non-aqueous base can be beneficial.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[5][9] These esters often exhibit enhanced stability towards protodeboronation and can slowly hydrolyze in situ to the active boronic acid.[5]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of protodeboronation. Monitor your reaction closely and aim to stop it once the starting material is consumed to avoid extended exposure to harsh conditions.
Q3: My yield is still low despite addressing protodeboronation. Could the catalyst system be the problem? How do I select the optimal catalyst and ligand?
A3: Catalyst selection is paramount for a successful Suzuki coupling, especially with challenging substrates. The combination of the palladium source and the ligand determines the catalyst's activity, stability, and substrate scope.
-
Palladium Precatalysts: While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are often used, modern, well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) can offer superior performance.[1] These precatalysts are often more stable and generate the active Pd(0) species more efficiently.
-
Ligand Selection: For electron-deficient boronic acids and potentially challenging coupling partners (e.g., aryl chlorides), bulky and electron-rich phosphine ligands are generally preferred.[10][11] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[11]
Catalyst Screening Protocol: A systematic screening of different palladium/ligand combinations is often the most effective approach to identify the optimal catalyst system for your specific substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G3 | PEPPSI-IPr |
| Ligand | SPhos | XPhos | (none) | (none) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Na₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | THF | DMF |
| Temperature | 80 °C | 100 °C | 80 °C | 100 °C |
| A simplified table for catalyst screening. |
Q4: What is the role of the solvent, and how can it impact the yield of my reaction?
A4: The solvent plays a multifaceted role in the Suzuki coupling, influencing reagent solubility, catalyst stability, and even the reaction mechanism itself.[4]
-
Solubility: Ensure that all your reactants (aryl halide, boronic acid, and base) are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to slow and incomplete reactions.
-
Polarity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle.[14][15] For polar substrates like this compound, a polar aprotic solvent or a mixture of an organic solvent with water is often employed.[16] Common solvent systems include:
-
Solvent Effects on Selectivity: In some cases, the solvent can influence the chemoselectivity of the reaction, particularly with substrates bearing multiple reactive sites.[14][17]
Q5: I'm observing the formation of homocoupled byproducts. What causes this, and how can I prevent it?
A5: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide to form a symmetrical biaryl, is a common side reaction that consumes starting materials and complicates purification.[6]
Causes of Homocoupling:
-
Boronic Acid Homocoupling: This can be promoted by the presence of oxygen and is often catalyzed by palladium.
-
Aryl Halide Homocoupling: This can occur through various pathways, including reductive dimerization.
Strategies to Prevent Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned earlier, maintaining a strictly inert atmosphere is crucial.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress aryl halide homocoupling, but an excessive amount can lead to boronic acid homocoupling and purification challenges.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that species in the reaction mixture, thereby disfavoring homocoupling.
-
Additives: The addition of certain additives, such as phase-transfer catalysts in biphasic systems, can sometimes improve the rate of the desired cross-coupling reaction relative to homocoupling.[18]
II. Frequently Asked Questions (FAQs)
Q: Can I use this compound directly, or should I convert it to its pinacol ester?
A: While you can use the boronic acid directly, converting it to the pinacol ester is a highly recommended strategy, especially if you are experiencing issues with protodeboronation or shelf-life stability.[5][9] The pinacol ester is generally more robust and can lead to more reproducible results.
Q: What is the optimal base for this specific boronic acid?
A: There is no single "best" base for all Suzuki couplings. However, for an electron-deficient boronic acid, milder inorganic bases are often a good starting point. We recommend screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][13] The optimal choice will depend on your specific aryl halide and other reaction conditions.
Q: My reaction appears to stall before completion. What could be the reason?
A: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have degraded over the course of the reaction.
-
Incomplete Dissolution: One of the reagents may not be fully dissolved.
-
Inhibition by Byproducts: The accumulation of byproducts could be inhibiting the catalyst.
-
Insufficient Base: The base may have been consumed or is not strong enough to drive the reaction to completion.
Q: Is it necessary to degas the water used in the solvent mixture?
A: Yes, it is highly recommended to degas all components of your solvent system, including water. Dissolved oxygen in any of the solvents can contribute to catalyst deactivation. You can degas water by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[3]
III. Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for your optimization efforts.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Troubleshooting Workflow
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 12. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aidic.it [aidic.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered after using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Chemistry: Common Impurities and Their Origins
Successful purification begins with understanding what you are trying to remove. In a typical Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, several side products and unconsumed reagents can contaminate your desired product.[1][2]
Key Reaction Pathways and Side Reactions
The primary goal is the formation of a new C-C bond. However, competing reactions can reduce yield and complicate purification. The diagram below illustrates the desired reaction alongside the formation of common impurities like homocoupled dimers and the protodeborylated starting material.[2][3][4]
Caption: Primary Suzuki-Miyaura reaction pathway and common side reactions.
Table of Common Impurities
The following table summarizes the most common impurities, their origins, and key characteristics that influence their removal.
| Impurity Name | Origin | Key Characteristics & Removal Strategy |
| Unreacted Boronic Acid | Incomplete reaction or excess reagent. | Weakly acidic. Can often be removed by a basic aqueous wash (e.g., 1M NaOH or K2CO3).[5] |
| Homocoupled Boronic Acid | Oxidative coupling of two boronic acid molecules, often promoted by oxygen or Pd(II) species.[2][3] | Often less polar than the starting boronic acid but may have similar polarity to the desired product. Best minimized by careful degassing of the reaction mixture.[3] |
| Protodeborylated Starting Material | Cleavage of the C-B bond by water or other proton sources, replacing the boronic acid group with hydrogen.[3][4] | Typically non-polar. Separable from the more polar product and starting materials by column chromatography. |
| Palladium Catalyst Residues | The palladium catalyst used in the reaction. | Can often be removed by filtration through a pad of Celite® or silica.[6] Specialized scavengers can also be used. |
| Phosphine Ligands & Oxides | Ligands (e.g., PPh3) used with the catalyst and their oxidation products (e.g., OPPh3). | Can have a wide range of polarities. Triphenylphosphine oxide is notoriously difficult to separate by chromatography but is crystalline. |
| Inorganic Salts | The base used in the reaction (e.g., K2CO3, Cs2CO3, K3PO4). | Highly polar and water-soluble. Removed during the aqueous workup.[6] |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific purification challenges in a question-and-answer format.
Q1: My desired product is co-eluting with the starting boronic acid on my silica column. How can I separate them?
Causality: This is a common issue, especially if your product and starting material have similar polarities. The 4-(piperidin-1-ylsulfonyl)phenyl group is a large, polar moiety that will dominate the chromatographic behavior of both molecules. Standard elution systems may not provide sufficient resolution.
Solutions:
-
Acid-Base Extraction (Recommended First Step): Leverage the acidic nature of the boronic acid group. Before chromatography, dissolve your crude product in an organic solvent (like Ethyl Acetate or DCM) and wash it with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated to its anionic boronate salt, which is soluble in the aqueous layer.[5][7] The neutral desired product will remain in the organic layer. Remember to re-acidify the aqueous layer and extract back if you wish to recover the unreacted starting material.
-
Modify Your Chromatography Eluent: The piperidine group can interact with acidic sites on the silica gel, causing streaking and poor separation. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can deactivate these sites and significantly improve peak shape.[8]
-
Derivatization: In difficult cases, the unreacted boronic acid can be converted into a more easily separable derivative. For example, reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate and be removed by filtration.[9]
Q2: I've removed the starting boronic acid, but now I'm struggling to separate my product from the homocoupled byproduct. What should I do?
Causality: The homocoupled dimer, bis(4-(piperidin-1-ylsulfonyl)phenyl), has twice the molecular weight but often a very similar polarity to the desired product, making chromatographic separation challenging. Prevention is often the best cure.
Solutions:
-
Optimize Chromatography: This separation often requires careful optimization.
-
Solvent System Screening: Test various solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol might provide different selectivity.[5]
-
High-Performance Flash Chromatography: Utilize high-resolution silica columns and a shallow elution gradient for the best chance of separation.
-
-
Recrystallization: If your desired product is a solid, recrystallization is an excellent and scalable purification method.[8][10] The difference in the crystal lattice energy between your product and the symmetrical homodimer can often be exploited. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Preventative Reaction Optimization: The most effective strategy is to minimize the formation of the homodimer in the first place. Homocoupling is often promoted by the presence of oxygen or excess Pd(II) precatalyst.[3] Ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
Q3: My final product has a grey/black tint, which I suspect is residual palladium. How do I remove it?
Causality: Palladium catalysts, especially under thermal conditions, can decompose to form palladium black (Pd(0) nanoparticles), which can be difficult to remove and may contaminate your product.[2]
Solutions:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a plug of Celite®.[6] This is often sufficient to remove most heterogeneous palladium residues. For better results, a small layer of silica gel can be added on top of the Celite pad.[11]
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through Celite®. The carbon adsorbs the metallic palladium. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Thiol-Based Scavengers: For trace amounts of dissolved palladium, consider using a scavenger resin (e.g., silica-bound thiol) or a scavenger agent like QuadraSil®. These have a high affinity for palladium and can effectively remove it from solution.
Section 3: Key Purification Protocols
Here are detailed, step-by-step methodologies for the most critical purification workflows.
Workflow: General Purification Strategy
The following diagram outlines a logical workflow from the crude reaction mixture to the final, pure product.
Caption: A standard workflow for purifying Suzuki-Miyaura reaction products.
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
This protocol is designed to selectively remove unreacted this compound from the crude organic mixture.
-
Dilution: After the reaction, cool the mixture to room temperature. If you filtered out the catalyst, proceed with the filtrate. Dilute the organic mixture with a suitable solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M Sodium Hydroxide (NaOH) aqueous solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The unreacted boronic acid is now in this basic aqueous phase as its sodium salt.[5][7]
-
Repeat (Optional): For maximum removal, wash the organic layer one more time with the basic solution.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the starting boronic acid.
Protocol 2: Recrystallization for Solid Products
This technique is highly effective for purifying crystalline solids from soluble impurities like homocoupled byproducts or residual phosphine oxides.[10]
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures. Test small amounts in vials with solvents like ethanol, isopropanol, ethyl acetate, or toluene/heptane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at reflux (boiling point).
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Cooling too quickly can trap impurities.
-
Induce Crystallization (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.
-
Cooling: Once crystals have formed at room temperature, place the flask in an ice bath or freezer for at least 30 minutes to maximize the yield of precipitated product.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling of Sulfonyl-Containing Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The presence of a sulfonyl group (such as a sulfone or sulfonamide) introduces unique electronic and steric challenges that can lead to common side reactions and low yields. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with a sulfonyl-containing aryl halide giving low to no yield?
A1: Low yields with sulfonyl-containing substrates often stem from two primary issues. First, the strong electron-withdrawing nature of the sulfonyl group deactivates the aryl halide, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[1][2] Second, the sulfonyl group itself can act as a leaving group under certain conditions, leading to a desulfonative cross-coupling, which may or may not be the desired outcome.[3][4][5] Catalyst choice is critical; standard catalysts like Pd(PPh₃)₄ may be inefficient, necessitating the use of more active systems with bulky, electron-rich ligands.[1][6]
Q2: What is the most common and problematic side reaction I should be aware of?
A2: The most prevalent side reactions are desulfonylation and protodeboronation . Desulfonylation involves the cleavage of the C–S bond, where the sulfonyl moiety is lost and replaced by the incoming aryl group from the boronic acid.[3][4][5] This is sometimes a desired transformation, but often an unexpected side reaction.[3][4] Protodeboronation is the hydrolysis of the boronic acid's C-B bond, replacing it with a hydrogen atom, which effectively removes the nucleophile from the reaction mixture and halts the catalytic cycle.[1][7] This is particularly problematic with prolonged reaction times or under harsh basic conditions.[1]
Q3: How do I select the optimal ligand and base for my sulfonyl-containing substrate?
A3: The choice is highly substrate-dependent, but some general principles apply.
-
Ligands: For electron-deficient aryl halides (like those bearing a sulfonyl group), bulky, electron-rich phosphine ligands are essential.[8][9] Ligands such as SPhos, XPhos, or RuPhos accelerate both the oxidative addition and the final reductive elimination steps.[6][8]
-
Bases: The base activates the boronic acid for transmetalation.[10][11] For sensitive sulfonyl compounds, milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like Cs₂CO₃ to minimize substrate degradation or unwanted desulfonylation.[6] However, if the reaction is sluggish, a stronger base may be necessary to facilitate the challenging transmetalation step.[8]
In-Depth Troubleshooting Guide
Problem 1: Low to No Conversion (Reaction Stalling)
-
Symptoms: Analysis (TLC, LC-MS) shows a significant amount of unreacted aryl halide and/or boronic acid, with minimal product formation even after extended reaction times.
-
Potential Root Causes:
-
Inefficient Oxidative Addition: The C-X bond of the sulfonyl-containing aryl halide is deactivated, making it difficult for the Pd(0) catalyst to insert. This is the most common bottleneck.[1]
-
Catalyst Deactivation: The active Pd(0) species can be oxidized or can form inactive complexes, especially if the reaction is not properly deoxygenated.[7][8]
-
Poor Boronic Acid Activation: The chosen base may not be strong enough or soluble enough in the solvent system to form the active boronate species required for transmetalation.[12]
-
-
Proposed Solutions & Protocols:
Solution A: Enhance Catalyst Activity
The key is to use a modern catalyst system designed for challenging substrates. Buchwald-type biarylphosphine ligands are highly effective as they are both bulky and electron-rich, which stabilizes the palladium center and promotes the difficult oxidative addition step.[6][8]
Protocol 1: General Procedure for a Robust Suzuki Coupling
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the sulfonyl-containing aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent system (e.g., Dioxane/H₂O 10:1, or Toluene). The reaction concentration should be between 0.1 M and 0.5 M.[8]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via flash column chromatography.[7]
-
Problem 2: Significant Desulfonylation or C-S Cleavage Observed
-
Symptoms: The major product observed is the result of coupling at the sulfonyl group's position, cleaving the C-S bond, rather than at the intended aryl halide position.
-
Potential Root Causes:
-
Direct C-S Oxidative Addition: Under certain catalytic conditions, particularly with highly activated sulfones (e.g., trifluoromethyl sulfones) or specific ligands, the palladium catalyst can directly insert into the C–SO₂R bond.[5] Mechanistic studies suggest this is the turnover-limiting step in such transformations.[5]
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-S cleavage.
-
Base-Mediated Decomposition: Certain strong bases can promote pathways leading to C-S bond scission.
-
-
Proposed Solutions & Protocols:
Solution A: Modify Reaction Parameters to Favor C-X Insertion
To avoid unwanted desulfonylation, conditions must be chosen to selectively promote oxidative addition into the C-X bond over the C-S bond.
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion of the C-X bond (e.g., start at 60-80 °C).
-
Screen Bases: Switch to a milder base. While Cs₂CO₃ is effective in some cases, K₃PO₄ or even weaker bases like Na₂CO₃ can sometimes suppress C-S cleavage.[6]
-
Ligand Choice: Avoid ligands known to promote C-S activation unless that is the desired outcome. Sometimes, a less electron-rich ligand can disfavor the more difficult C-S insertion.
-
Problem 3: Homocoupling and Protodeboronation Byproducts Dominate
-
Symptoms: Significant formation of biaryl products derived from the boronic acid coupling with itself (R-B → R-R) is observed. You may also see the arene byproduct (Ar-H) from the decomposition of the boronic acid.
-
Potential Root Causes:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids.[8] This is a common issue if solvents and the reaction vessel are not rigorously deoxygenated.
-
Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage by water, especially under basic conditions, leading to its decomposition.[1][7]
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to decompose or undergo homocoupling.
-
-
Proposed Solutions & Protocols:
Solution A: Rigorous Exclusion of Oxygen and Water
Protocol 2: Deoxygenation and Anhydrous Setup
-
Solvent Degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Flask Preparation: Flame-dry all glassware under vacuum and backfill with inert gas.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]
Solution B: Stabilize the Boronic Acid
If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative.
-
Use Boronate Esters: Convert the boronic acid to its corresponding pinacol ester. These are more stable to protodeboronation and can be used directly in the coupling reaction.[1]
-
Use Trifluoroborate Salts (MIDA boronates): Potassium aryltrifluoroborates are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[1]
-
Visualizing the Reaction Manifold
The desired catalytic cycle for Suzuki coupling can be diverted by off-cycle pathways leading to common side reactions. Understanding these competing processes is key to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. wwjmrd.com [wwjmrd.com]
Technical Support Center: Optimization of Base and Ligand for 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. This resource is designed to provide in-depth guidance, troubleshooting advice, and optimized protocols to help you navigate the complexities of this specific transformation. The electron-withdrawing nature of the sulfonyl group can present unique challenges, and this guide offers solutions to achieve high yields and purity in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling fails with this substrate, several key parameters should be systematically evaluated:
-
Catalyst Activity: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] Ensure that your reaction conditions facilitate this reduction. The presence of oxygen can also deactivate the catalyst by oxidizing Pd(0) to Pd(II), which can lead to unwanted side reactions like the homocoupling of the boronic acid.[2][4] Therefore, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2][5]
-
Base Selection: The choice of base is critical in Suzuki-Miyaura couplings as it plays a key role in the transmetalation step.[6] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[7] For an electron-deficient boronic acid like this compound, a sufficiently strong base is often required to facilitate this activation. However, a base that is too strong can lead to decomposition of the starting materials or the desired product.[2]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[8] For electron-deficient boronic acids, electron-rich and sterically hindered phosphine ligands are often beneficial. These ligands can accelerate the rate-determining oxidative addition step and promote the final reductive elimination to release the product.[8]
-
Solvent System: The solvent can significantly impact the solubility of the reactants and the efficacy of the base. A solvent system that can dissolve both the organic and inorganic components of the reaction is often preferred. Common choices include mixtures of ethereal solvents like dioxane or THF with water.[9][10]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[11] This process is often accelerated by the presence of a strong base and a proton source, such as water.[2] To mitigate this issue, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can promote protodeboronation.[2] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce protodeboronation.[2] This would involve using dry solvents and a non-hydroxide base.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can increase its stability towards protodeboronation.[5][12] These derivatives are generally less reactive than the corresponding boronic acids but can be effectively used in Suzuki-Miyaura couplings.[12]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point for optimizing this reaction would be to use a robust palladium precatalyst with a suitable phosphine ligand, a moderately strong base, and a common solvent system. Based on general principles for Suzuki-Miyaura couplings, the following conditions can be considered as a starting point for optimization:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | These are air-stable and reliable precatalysts that are effective for a wide range of Suzuki-Miyaura couplings.[2][3] |
| Ligand | dppf (if using Pd(dppf)Cl₂) or an electron-rich, bulky biarylphosphine ligand (e.g., XPhos, SPhos) | These ligands are known to promote the coupling of challenging substrates, including electron-deficient boronic acids.[8] |
| Base | K₂CO₃ or K₃PO₄ | These bases are commonly used and have proven effective in a wide range of Suzuki-Miyaura reactions.[2][9] K₃PO₄ is a stronger base and may be more effective for this electron-deficient system. |
| Solvent | Dioxane/H₂O (e.g., 4:1 or 10:1 ratio) or THF/H₂O | These solvent mixtures are effective at dissolving both the organic and inorganic components of the reaction.[5][9] |
| Temperature | 80-110 °C | A higher temperature is often required to drive the reaction to completion.[5][9] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low conversion of starting materials | 1. Inactive catalyst.[2] 2. Inefficient oxidative addition. 3. Ineffective transmetalation.[5] | 1. Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3] Use a fresh, high-quality catalyst and thoroughly degas all solvents and the reaction mixture.[2] 2. Ligand Choice: For electron-deficient aryl halides, consider using more electron-rich and sterically demanding ligands like those from the Buchwald portfolio (e.g., SPhos, XPhos).[8] 3. Base and Solvent: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5] Ensure the base is soluble in the reaction medium. Consider a different solvent system to improve solubility. |
| Significant homocoupling of the boronic acid | 1. Presence of oxygen.[2][4] 2. Inappropriate ligand. | 1. Inert Atmosphere: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] 2. Bulky Ligands: Employ bulky phosphine ligands which can disfavor the formation of the homocoupling product.[4] |
| Formation of unknown byproducts | 1. Decomposition of starting materials or product under harsh conditions. 2. Side reactions involving the sulfonyl group. | 1. Milder Conditions: Try lowering the reaction temperature or using a milder base.[5] 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the point at which byproducts begin to form and adjust conditions accordingly. |
| Reaction is sluggish or stalls | 1. Insufficient temperature. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.[9] 2. Catalyst Loading: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). 3. Solvent System: Try a different solvent or a co-solvent to improve the solubility of all reaction components. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the base, ligand, and solvent may be necessary for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: High-Throughput Screening for Optimization
For challenging substrates, a high-throughput screening (HTS) approach can rapidly identify optimal reaction conditions.[13] This allows for the parallel evaluation of multiple ligands, bases, and solvents.[1]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, this compound, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF).[13]
-
Reaction Plate Preparation: Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, and base.[13]
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere. Place the plate on a heated shaker block at the desired temperature for a set period.[13]
-
Quenching and Analysis: After the reaction is complete, cool the plate to room temperature. Quench each reaction and analyze the samples using a rapid method like UPLC-MS to determine the yield of the desired product in each well.[13]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Optimization Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a logical workflow for optimizing the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][14][15]
Caption: A workflow for the systematic optimization of reaction conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
preventing deboronation of phenylboronic acids during Suzuki reaction
Topic: Preventing Protodeboronation of Phenylboronic Acids During Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of phenylboronic acids during their coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the undesired side reaction of protodeboronation and maximize the yield of your desired coupled product.
Understanding Protodeboronation: The Unwanted Side Reaction
Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of a simple arene byproduct, consuming your starting material and reducing the overall efficiency of your desired cross-coupling. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on several factors, including the reaction conditions and the electronic nature of the organic substituent.[2]
Troubleshooting Guide: Low Yields and Deboronated Byproducts
This section is designed to help you diagnose and solve common issues related to protodeboronation during your Suzuki-Miyaura reactions.
Q1: I'm observing a significant amount of a deboronated byproduct and a low yield of my desired coupled product. What are the most likely causes?
A1: The observation of a deboronated byproduct strongly suggests that protodeboronation is outcompeting your desired Suzuki coupling. The primary factors that promote this unwanted reaction are:
-
Harsh Reaction Conditions: High temperatures and strong bases can significantly accelerate the rate of protodeboronation.[3]
-
Sub-optimal Catalyst Performance: An inefficient or deactivated catalyst system will result in a slower Suzuki coupling, allowing more time for the boronic acid to decompose.[3]
-
Presence of Protic Solvents (especially water): Water is a necessary proton source for protodeboronation to occur.[3] While often used as a co-solvent, high concentrations can be detrimental.
-
Electronically Unfavorable Substrates: Phenylboronic acids with electron-withdrawing groups or certain heteroaromatic boronic acids are inherently more susceptible to protodeboronation.[1][4]
-
Presence of Oxygen: Oxygen can contribute to catalyst decomposition and promote side reactions, including the homocoupling of boronic acids.[5]
Q2: How can I adjust my reaction conditions to minimize protodeboronation?
A2: Optimizing your reaction conditions is the first and most critical step in suppressing protodeboronation. Here is a systematic approach:
Choice of Base
The base plays a crucial role in the Suzuki reaction, as it is required to activate the organoboron species for transmetalation.[6][7] However, strong bases can also promote protodeboronation.
-
Expert Insight: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient basicity for the coupling reaction while minimizing the degradation of the boronic acid.[3] For particularly sensitive substrates, even weaker bases like potassium fluoride (KF) or potassium acetate (KOAc) can be effective.[1]
| Base | Strength | Typical Use Case | Considerations |
| NaOH, KOH | Strong | General purpose, robust substrates | High risk of protodeboronation with sensitive substrates |
| K₂CO₃, Cs₂CO₃ | Moderate | Good starting point for most couplings | Generally well-tolerated, Cs₂CO₃ can be more effective but is more expensive |
| K₃PO₄ | Moderate | Often effective for challenging couplings | A good alternative to carbonates |
| KF, KOAc | Weak | For highly sensitive boronic acids | May require higher temperatures or more active catalysts |
Reaction Temperature
Higher reaction temperatures increase the rate of all reactions, including the undesirable protodeboronation.[3][8]
-
Expert Insight: It is crucial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3] Start with a lower temperature (e.g., 50-60 °C) and monitor the reaction progress. If the reaction is sluggish, a gradual increase in temperature may be necessary. Modern, highly active palladium catalysts often allow for efficient coupling at room temperature, which is ideal for preventing deboronation.[9][10]
Solvent System
The choice of solvent can have a significant impact on both the desired coupling and the undesired side reaction.
-
Expert Insight: Whenever feasible, use anhydrous solvents to minimize the proton source for deboronation.[3] If an aqueous co-solvent is necessary for solubility, aim to reduce the amount of water. Degassing the solvent thoroughly before use is also critical to remove dissolved oxygen, which can degrade the catalyst and boronic acid.[5]
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of protodeboronation?
A3: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[2] The mechanism can be complex and is often pH-dependent.[4] In simplified terms, under basic conditions, the boronic acid [ArB(OH)₂] is in equilibrium with its more nucleophilic boronate form [ArB(OH)₃]⁻.[6][11] This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond and formation of the corresponding arene (Ar-H) and boric acid [B(OH)₃].[4] Both acid-catalyzed and base-catalyzed pathways for protodeboronation have been identified.[2][12]
Q4: Are certain types of phenylboronic acids more prone to deboronation?
A4: Yes, the electronic properties of the phenyl ring play a significant role. Phenylboronic acids bearing electron-withdrawing groups are generally more susceptible to protodeboronation.[13] Additionally, many heteroaromatic boronic acids, such as 2-pyridinylboronic acid, are notoriously unstable and readily undergo deboronation.[2][14] In contrast, phenylboronic acids with electron-donating groups tend to be more stable.[12]
Q5: Can protecting the boronic acid functionality help?
A5: Absolutely. Converting the boronic acid to a more stable derivative, such as a boronate ester or an organotrifluoroborate, is a highly effective strategy to prevent premature deboronation.[2][15] This approach is often referred to as a "slow release" strategy, where the active boronic acid is generated in situ at a low concentration during the reaction.[2]
-
Pinacol Esters: These are one of the most popular protecting groups for boronic acids. They are generally stable enough for purification by column chromatography but are sufficiently reactive to participate directly in the Suzuki coupling.[15][16]
-
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including those that would readily degrade the free boronic acid.[15][17] They are often crystalline, air-stable solids, which simplifies handling and stoichiometry.[18]
-
Organotrifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids.[15] They are known to slowly hydrolyze under the reaction conditions to release the boronic acid, thereby keeping its concentration low and minimizing deboronation.[1]
Q6: How does the choice of palladium catalyst and ligand influence deboronation?
A6: The goal is to have the Suzuki coupling occur much faster than the protodeboronation. Employing a highly active and efficient palladium catalyst and ligand system can significantly favor the desired reaction pathway.[3] Modern catalyst systems, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote rapid catalytic turnover, even at lower temperatures.[3][9] This accelerates the desired cross-coupling, effectively outrunning the slower deboronation process.
Visualizing the Competing Pathways
The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling cycle and the undesired protodeboronation pathway.
Caption: Competing pathways for phenylboronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation
This protocol provides a robust starting point for coupling an aryl bromide with a potentially sensitive phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes, then heat to 60-80 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Ester for Enhanced Stability
This protocol describes the formation of a stable diethanolamine adduct, which can be isolated and used directly in Suzuki coupling reactions, often in protic solvents.[5][18][19]
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
-
Stir bar and vial
Procedure:
-
In a vial equipped with a stir bar, dissolve the phenylboronic acid in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine dropwise via pipette.
-
A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable diethanolamine adduct can now be stored and used directly in subsequent Suzuki coupling reactions.
The following workflow illustrates the strategy of using a protecting group to circumvent deboronation.
Caption: Workflow using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in cross-coupling reactions: catalyst deactivation by sulfur-containing boronic acids. My aim is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding catalyst deactivation in this specific context.
Q1: Why is catalyst deactivation a frequent problem when using sulfur-containing boronic acids?
A1: Palladium catalysts, staples in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1][2] Sulfur can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption, which blocks the active sites essential for the catalytic cycle.[1][3] This potent interaction can lead to a significant drop in catalytic activity or even complete deactivation of the catalyst.[1]
Q2: What is the primary mechanism behind palladium catalyst poisoning by sulfur compounds?
A2: The core of the issue lies in the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1][4] This binding reduces the number of available active sites for the reactants to coordinate and react.[1][3] In more severe cases, this can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) complexes.
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No, the degree of catalyst poisoning varies with the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly aggressive poisons due to the high affinity of the sulfur atom for palladium.[1][5] Other sulfur-containing moieties like thiophenes can also deactivate the catalyst, though the kinetics of this deactivation may differ.[1] Thioethers and sulfones might have a lesser, but still notable, impact on the catalyst's performance. A common strategy to circumvent this is the protection of the thiol group prior to the coupling reaction.[1][5]
Q4: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?
A4: In certain instances, yes. The regeneration of a sulfur-poisoned palladium catalyst is sometimes possible, often through oxidative treatments.[6][7] Techniques such as heating in air or treating with oxidizing agents like sodium hypochlorite have demonstrated effectiveness in restoring a portion of the catalyst's activity.[6][7] However, achieving complete regeneration can be challenging.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during your experiments.
Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is yielding a low amount of product.
Possible Causes and Solutions:
-
Catalyst Poisoning: The sulfur atom within the thiophene ring is likely deactivating your palladium catalyst.[1]
-
Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading. This can compensate for the portion of the catalyst that becomes deactivated.
-
Utilize a More Robust Catalyst System: Consider employing a catalyst system known for greater stability and activity. Systems that use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can exhibit higher resistance to poisoning.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can sometimes enhance yields by minimizing side reactions like protodeboronation.[1]
-
Problem 2: I am attempting a Suzuki coupling with a boronic acid that has a free thiol (-SH) group, and the reaction is completely stalled.
Possible Causes and Solutions:
-
Severe Catalyst Poisoning: An unprotected thiol group is a powerful poison for palladium catalysts.[1][5]
-
Protect the Thiol Group: It is imperative to protect the thiol group before proceeding with the Suzuki-Miyaura coupling. The 2-methoxyisobutyryl group is one example of a suitable protecting group for these conditions.[1][5] Another option is the 2-(4-pyridinyl)ethyl protective group.[1] The thiol can be deprotected after the cross-coupling reaction is complete.
-
Problem 3: My reaction initiates but then stops, leaving a substantial amount of starting material.
Possible Causes and Solutions:
-
Progressive Catalyst Deactivation: The catalyst is initially active but is gradually being poisoned by the sulfur-containing substrate as the reaction progresses.[1]
-
Slow Addition of the Boronic Acid: A "slow-release" strategy can be highly effective.[1][8] Instead of adding all of the sulfur-containing boronic acid at the start, add it in portions or via a syringe pump over several hours. This helps to maintain a low concentration of the poisoning agent in the reaction mixture at any given time.
-
Employ a Heterogeneous Catalyst: A supported palladium catalyst might exhibit different activity and deactivation profiles. In some cases, these can be more robust, and their recovery and potential regeneration can be simpler.[7]
-
Problem 4: I observe a black precipitate forming in my reaction flask.
Possible Causes and Solutions:
-
Catalyst Decomposition: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[9] Its formation is a definitive sign of catalyst deactivation.
-
Ensure Strict Anaerobic Conditions: Inadequate degassing of the reaction mixture can allow oxygen to oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[9]
-
Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands or NHC ligands form more stable complexes with palladium, which can prevent the aggregation that leads to palladium black formation.[9]
-
Temperature Control: Avoid excessively high temperatures, as they can accelerate catalyst decomposition.[9] If heating is necessary, do so gradually and maintain a stable temperature.
-
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Thiol Protection
This protocol provides a general guideline for the protection of a thiol group prior to a Suzuki-Miyaura coupling reaction.
Materials:
-
Thiol-containing substrate
-
Protecting group reagent (e.g., 2-methoxyisobutyryl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing substrate in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the reaction mixture.
-
Slowly add the protecting group reagent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
-
Disclaimer: This is a general guideline; specific conditions may need to be optimized for your particular substrate.
Protocol 2: Catalyst Regeneration (Oxidative Treatment)
This protocol outlines a general method for the regeneration of a sulfur-poisoned palladium catalyst.
Materials:
-
Deactivated palladium catalyst
-
Furnace or tube furnace
-
Air or a controlled stream of an oxidizing gas
-
Hydrogen gas (for reduction step, if necessary)
-
Appropriate safety equipment for handling high temperatures and flammable gases
Procedure:
-
Oxidative Treatment: Carefully place the deactivated catalyst in a suitable container and heat it in a furnace in the presence of air. This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).
-
Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).
-
Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.
IV. Visualizations
Catalyst Deactivation Pathway
Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur-containing molecule.
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
V. References
-
Benchchem. Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. Available from: --INVALID-LINK--
-
MDPI. Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO 2 with Epoxides. Available from: --INVALID-LINK--
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: --INVALID-LINK--
-
Wikipedia. Catalyst poisoning. Available from: --INVALID-LINK--
-
Journal of Hazardous Materials. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Available from: --INVALID-LINK--
-
ACS Publications. Chiral Sulfur Ligands for Asymmetric Catalysis. Available from: --INVALID-LINK--
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available from: --INVALID-LINK--
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: --INVALID-LINK--
-
National Institutes of Health. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Available from: --INVALID-LINK--
-
Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Available from: --INVALID-LINK--
-
PubMed. Ligand Basicity and Chelate Effects on Sulfur Insertion vs. Sulfur Reduction by Zinc Thiolate Complexes. Available from: --INVALID-LINK--
-
ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Available from: --INVALID-LINK--
-
ResearchGate. Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. Available from: --INVALID-LINK--
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available from: --INVALID-LINK--
-
ResearchGate. Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. Available from: --INVALID-LINK--
-
National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: --INVALID-LINK--
-
Reddit. Struggling with Suzuki Reaction. Available from: --INVALID-LINK--
-
National Institutes of Health. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Available from: --INVALID-LINK--
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: --INVALID-LINK--
-
SciSpace. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Available from: --INVALID-LINK--
-
Reddit. (Hopefully) Everything about Suzuki cross-coupling. Available from: --INVALID-LINK--
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: --INVALID-LINK--
-
Journal of the American Chemical Society. Electrostatic Confinement of Photosensitizers within Molybdenum–Sulfur Cluster-Based Supramolecular Matrices for Efficient Dual-Photocatalysis: Hydrogen Evolution and Trifluoromethylation. Available from: --INVALID-LINK--
-
ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dcl-inc.com [dcl-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Suzuki Reactions with 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for scaling up Suzuki-Miyaura cross-coupling reactions involving 4-(piperidin-1-ylsulfonyl)phenylboronic acid. This resource is designed to provide practical, in-depth guidance to navigate the specific challenges associated with this and structurally similar sulfonamide-containing boronic acids in large-scale synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound sluggish or showing low conversion upon scale-up?
A1: Several factors can contribute to this issue, often exacerbated during scale-up:
-
Catalyst Inhibition/Deactivation: The sulfonamide group, and particularly the piperidinyl nitrogen, can coordinate to the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, effectively reducing the catalyst's turnover number.[1]
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by high temperatures and aqueous basic conditions.[2][3][4]
-
Poor Solubility: The boronic acid, aryl halide, or the palladium catalyst complex may have limited solubility in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates.
-
Mass Transfer Limitations: On a larger scale, inefficient stirring can lead to poor mixing of reagents, especially in biphasic systems, hindering the reaction.[5]
Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of N-(phenylsulfonyl)piperidine as a byproduct.[3][4] For electron-deficient arylboronic acids, such as the one , this side reaction can be significant.[2]
-
Strategies to Minimize Protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[2][3] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger ones like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: Whenever possible, employing anhydrous solvents and reagents can suppress this water-mediated side reaction.[2][6]
-
Lower Reaction Temperatures: Higher temperatures can increase the rate of protodeboronation.[2] It's a trade-off, as lower temperatures might also slow down the desired coupling reaction.
-
Boronic Ester Protection: Converting the boronic acid to a boronate ester, such as a pinacol ester, can sometimes reduce the rate of protodeboronation.
-
Q3: Which palladium catalyst and ligand combination is recommended for this type of substrate on a larger scale?
A3: There is no one-size-fits-all answer, and screening is often necessary. However, for electron-deficient boronic acids and potentially coordinating substrates, modern catalyst systems are generally preferred.
-
Recommended Catalyst Systems:
-
Palladium(II) Pre-catalysts with Buchwald Ligands: Pre-catalysts like XPhos-Pd-G3, SPhos-Pd-G2, or cataCXium A Pd G3 are often effective. These are typically air- and moisture-stable, which is an advantage for large-scale operations. The bulky, electron-rich phosphine ligands can promote the desired reaction pathway and may be less susceptible to inhibition.[5]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC ligands form very stable palladium complexes that can exhibit high catalytic activity and are often resistant to deactivation.[7][8][9][10]
-
Avoid Pd(PPh₃)₄: While classic, this catalyst can be less efficient for challenging substrates and may require higher catalyst loadings.[11]
-
Q4: How do I choose an appropriate solvent and base system for scale-up?
A4: The choice of solvent and base is critical and interdependent.
| Solvent System | Commonly Paired Base | Considerations for Scale-Up |
| Toluene / Water | K₂CO₃, K₃PO₄ | Good for many standard couplings. Biphasic nature can aid in product separation but requires efficient stirring. |
| 1,4-Dioxane / Water | K₃PO₄, Cs₂CO₃ | Often very effective, but dioxane has safety and environmental concerns (peroxide formation, high boiling point).[2] |
| 2-MeTHF / Water | K₃PO₄ | A greener alternative to THF and Dioxane with a higher boiling point. |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | A more environmentally friendly option, but lower boiling point may limit reaction temperature.[11] |
Key Considerations:
-
Safety: Avoid solvents like DMSO or DMF at high temperatures, as they can have exothermic decomposition profiles, posing a significant safety risk on scale-up.[12]
-
Work-up and Purification: Choose a solvent system that facilitates easy product isolation and purification. For example, a water-immiscible organic solvent simplifies the aqueous work-up.
-
Base Strength: As mentioned, milder bases are often preferable to minimize protodeboronation.[2] K₃PO₄ is often a good starting point for difficult couplings.[2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of Suzuki reactions with this compound.
Issue 1: Low or Stalled Conversion
-
Potential Cause A: Inefficient Catalyst Activation or Deactivation
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[13] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon) throughout.
-
Evaluate Catalyst/Ligand Choice: If using a simple Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed, well-defined pre-catalyst (e.g., Buchwald or NHC-based) to ensure efficient generation of the active Pd(0) species.[5]
-
Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibition issues.
-
-
-
Potential Cause B: Protodeboronation of Starting Material
-
Troubleshooting Steps:
-
Analyze Crude Reaction Mixture: Use LC-MS or ¹H NMR to identify the presence of the protodeboronated byproduct, N-(phenylsulfonyl)piperidine.
-
Modify Reaction Conditions:
-
-
-
Potential Cause C: Poor Reagent Quality or Stoichiometry
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the boronic acid and aryl halide are of high purity. Impurities can interfere with the catalytic cycle.
-
Check Stoichiometry: It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid.[2] Verify that the stoichiometry is correct on the larger scale.
-
-
Issue 2: Formation of Significant Impurities
-
Potential Impurity A: Homocoupling of Boronic Acid (Biaryl Sulfonamide byproduct)
-
Potential Impurity B: Dehalogenation of the Aryl Halide
-
Cause: The aryl halide is reduced to the corresponding arene. This can occur after oxidative addition if the subsequent steps of the catalytic cycle are slow.[6]
-
Solution:
-
This often indicates a suboptimal catalyst system. Screen different ligands to find one that promotes a faster overall catalytic cycle.
-
Ensure the base is not overly strong, which can sometimes promote this side reaction.
-
-
-
Potential Impurity C: Palladium Black Formation
-
Cause: The active Pd(0) catalyst agglomerates and precipitates out of solution, losing its catalytic activity.[14]
-
Solution:
-
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Scale-Up
This protocol provides a generalized starting point. Optimization will be required for specific substrates.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Reagent Charging: To the vessel, under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Inerting: Seal the vessel and perform at least three vacuum/inert gas backfill cycles to remove all oxygen.
-
Catalyst Addition: Under positive inert gas pressure, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via cannula or a pump. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[2]
-
Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Palladium Removal (Scavenging)
Residual palladium in the final product is a major concern in the pharmaceutical industry.
-
Post-Reaction Quench: After the reaction is complete, cool the mixture.
-
Scavenger Addition: Add a solution of a palladium scavenger. Common options include:
-
N-acetylcysteine
-
2,4,6-trimercaptotriazine (TMT)
-
Activated carbon
-
-
Stirring: Stir the mixture at a specified temperature (e.g., 40-60 °C) for several hours.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-palladium complex and any precipitated palladium black.
-
Analysis: Analyze the palladium content in the filtrate using ICP-MS or a similar technique to ensure it meets the required specifications (often <10 ppm).[15]
IV. Visual Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in the Suzuki reaction.
V. References
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for Suzuki reactions using phenanthroline ligands. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. BenchChem. --INVALID-LINK--
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. College of Engineering. --INVALID-LINK--
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. --INVALID-LINK--
-
ResearchGate. (2025). N-Heterocyclic Carbene—Palladium Complex on Polystyrene Resin Surface as Polymer-Supported Catalyst and Its Application in Suzuki Cross-Coupling Reaction. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. --INVALID-LINK--
-
ACS Catalysis. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. --INVALID-LINK--
-
Journal of the American Chemical Society. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. --INVALID-LINK--
-
Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. --INVALID-LINK--
-
Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. --INVALID-LINK--
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?--INVALID-LINK--
-
ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. --INVALID-LINK--
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. --INVALID-LINK--
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. --INVALID-LINK--
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?--INVALID-LINK--
-
NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. --INVALID-LINK--
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?--INVALID-LINK--
-
BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. --INVALID-LINK--
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. --INVALID-LINK--
-
Chemical Reviews. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. --INVALID-LINK--
-
Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. --INVALID-LINK--
-
NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a. --INVALID-LINK--
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. --INVALID-LINK--
-
PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). Sulfonylation reactions and commonly used sulfonylating reagents. --INVALID-LINK--
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. --INVALID-LINK--
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. --INVALID-LINK--
-
ResearchGate. (2025). "Greening Up" the Suzuki Reaction. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, robust and reliable analytical monitoring is critical for reaction optimization, ensuring reproducibility, and understanding reaction kinetics.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter during your experiments.
General Troubleshooting & FAQs
This section addresses common challenges and questions related to the handling and reactivity of boronic acids that can impact analytical monitoring.
Q1: My reaction with this compound is sluggish or fails to go to completion. Before blaming the catalyst, what should I check about the boronic acid itself?
A1: The quality and handling of your boronic acid are paramount. Two common issues are the formation of cyclic anhydrides (boroxines) and degradation via protodeboronation.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[2][3] This process is often reversible in the reaction mixture. While many Suzuki reactions can proceed with the boroxine form, its formation alters the molecular weight, which can affect stoichiometry if you are weighing out the reagent.[2] If your boronic acid appears oily or sticky, it may have partially converted to its boroxine.[2] You can confirm the purity by NMR.
-
Stability and Storage: While generally stable, long-term storage at room temperature, especially with exposure to moisture and air, can lead to degradation. For long-term storage, keeping the reagent at -20°C is recommended.[2]
Q2: What is protodeboronation and how can I tell if it's happening in my reaction?
A2: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] In your case, this would convert this compound into 1-(phenylsulfonyl)piperidine. This consumes your starting material and reduces the overall yield.[4]
-
Causes: This side reaction is often promoted by the presence of water, high temperatures, and certain bases.[2][4] Electron-deficient arylboronic acids can be more susceptible to this process.[3]
-
Detection: You can detect the protodeboronated byproduct as a new, less polar spot by TLC or a new peak in your HPLC/LC-MS analysis. Its identity can be confirmed by comparing it to a standard or by mass spectrometry, where you would see the mass corresponding to the C-H compound instead of the C-B(OH)₂ compound.
Q3: I see an unexpected byproduct with a mass corresponding to the homocoupling of my boronic acid. What causes this?
A3: The formation of a biaryl product from the coupling of two molecules of your boronic acid is known as homocoupling. This is typically caused by the presence of oxygen in the reaction mixture, which can facilitate the palladium-catalyzed oxidative coupling.[2][5] To minimize this, ensure your reaction is properly deoxygenated by sparging with an inert gas (like nitrogen or argon) before adding the palladium catalyst.[4]
Analytical Workflow & Troubleshooting Diagrams
A logical workflow is essential for effective reaction monitoring and troubleshooting.
General Analytical Workflow
The following diagram outlines the standard process from sampling the reaction to interpreting the analytical data.
Caption: A typical workflow for monitoring organic reactions.
Troubleshooting Decision Tree
When faced with an analytical issue, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting analytical results.
HPLC & UPLC-MS Analysis Guide
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC), often coupled with Mass Spectrometry (MS), are the most powerful and common techniques for quantitative reaction monitoring.[1]
FAQs for HPLC/UPLC-MS
Q1: What are good starting conditions for analyzing my this compound reaction?
A1: A reverse-phase method on a C18 column is the standard approach. Boronic acids can be challenging due to their propensity for peak tailing caused by interactions with residual silanols on the silica support. Using a modern, end-capped C18 column or a column with technologies designed to minimize these interactions (e.g., Waters Maxpeak™ Premier) can significantly improve peak shape.[6]
A high-throughput method using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile has proven successful for a broad range of boronic acids.[7][8]
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18, 2.1 or 4.6 mm i.d., 1.7-3.5 µm particle size | Good starting point for resolving reactants and products.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Formic acid aids in protonation for better peak shape. Ammonium acetate can also be effective.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic screening gradient. This should be optimized to ensure separation from byproducts. |
| Flow Rate | 0.4 - 1.0 mL/min (for 4.6 mm i.d.) | Adjust based on column dimensions and particle size. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | The phenylsulfonyl moiety provides a strong chromophore. A DAD allows for monitoring multiple wavelengths. |
| Injection Volume | 1 - 5 µL | Keep low to prevent column overloading. |
Q2: My boronic acid peak is tailing badly. How can I fix this?
A2: This is a classic issue. Try the following:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or TFA (0.05-0.1%) to your mobile phase. This suppresses the ionization of residual silanol groups on the column packing, reducing the unwanted secondary interactions.
-
Use a Different Column: Employ a column with a different stationary phase or one specifically designed for basic compounds or to have low silanol activity.[9]
-
Aprotic Diluent: Prepare your samples in a non-aqueous, aprotic solvent (like acetonitrile) to prevent on-column degradation or hydrolysis, which can contribute to poor peak shape.[10]
Q3: Can I quantify my reaction components without an authentic standard for the product?
A3: For preliminary analysis, you can use relative peak areas (assuming similar response factors) to estimate the conversion of starting material to product. However, for accurate quantification, you must use a calibration curve generated from an isolated, purified standard of your product.[1] For highly accurate kinetic studies, the use of an internal standard (a non-reactive compound added in a known amount to each sample) is highly recommended to correct for variations in injection volume.[3]
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This stops the reaction and prepares it for analysis.
-
Sample Preparation: If the quenched sample contains solids, centrifuge and take the supernatant, or filter it through a 0.22 or 0.45 µm syringe filter to prevent clogging the HPLC system.
-
Analysis: Inject the prepared sample onto the HPLC/UPLC-MS system using the developed method.
-
Data Processing: Integrate the peak areas for the starting material, product, and any identified byproducts. Calculate the percent conversion by monitoring the disappearance of the starting material relative to time zero.
NMR Spectroscopy Analysis Guide
NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) or in-situ monitoring.[11]
FAQs for NMR Analysis
Q1: Can I monitor my reaction directly in the NMR tube (in-situ)?
A1: Yes, in-situ NMR monitoring is a powerful technique, especially for understanding reaction kinetics without the need for quenching and workup.[11] You can set up the reaction in a deuterated solvent inside an NMR tube and acquire spectra at regular intervals. For reactions involving fluorine-containing reagents, ¹⁹F NMR can be particularly clean and effective for monitoring.[12][13]
Q2: The boronic acid B(OH)₂ protons are not visible in my ¹H NMR spectrum. Is this normal?
A2: Yes, this is very common. The two protons on the boronic acid hydroxyl groups are acidic and readily exchange with trace amounts of water (H₂O or D₂O) in the NMR solvent.[3] This rapid exchange often broadens the signal until it disappears into the baseline. Always use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves to minimize this effect if you need to observe these protons.[3]
Q3: My aromatic proton signals are broad. What is the cause?
A3: Broadening of signals in reactions using a palladium catalyst is often due to the presence of paramagnetic Pd(II) species in the solution.[3] While this can make interpretation difficult, it doesn't prevent monitoring of the reaction. Filtering the NMR sample through a small plug of silica or celite can sometimes remove enough of the paramagnetic species to improve resolution.
Q4: How can I use ¹¹B NMR to analyze my reaction?
A4: ¹¹B NMR spectroscopy is a specialized but powerful technique for directly observing the boron atom.[3] The chemical shift of the boron signal is highly sensitive to its coordination environment. This allows you to distinguish between the starting boronic acid, any boronate ester intermediates, and other boron-containing species, providing valuable mechanistic insights.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. waters.com [waters.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Technical Guide to Boronic Acids in PROTAC Design: A Comparative Analysis of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of a PROTAC is critically dependent on the intricate interplay of its three components: a warhead for the protein of interest (POI), an E3 ligase binder, and the oft-underestimated linker that tethers them. The choice of linker dictates not only the spatial orientation of the ternary complex but also profoundly influences the physicochemical properties of the final molecule, such as solubility and cell permeability.
This guide provides a comparative analysis of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid alongside other commonly employed boronic acids in PROTAC synthesis. While direct, head-to-head experimental data for PROTACs incorporating this compound is not yet prevalent in the public domain, this guide will leverage established principles of PROTAC "linkerology" to infer its potential advantages and disadvantages. We will explore how the unique structural features of this boronic acid may impact PROTAC performance and provide a framework for its rational application in drug discovery programs.
The Multifaceted Role of Linkers in PROTACs
The linker in a PROTAC is far more than a passive spacer. It is an active contributor to the molecule's overall efficacy. An ideal linker must:
-
Enable Productive Ternary Complex Formation: The length and rigidity of the linker are crucial for achieving the correct geometry for efficient ubiquitination of the target protein.
-
Optimize Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its therapeutic potential.
-
Modulate Target Engagement and Selectivity: The linker can influence the binding affinity of the warhead and E3 ligase binder and contribute to selectivity for the desired target.
The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in bridging the POI and the E3 ligase.
Caption: Mechanism of PROTAC-mediated protein degradation.
A Comparative Look at Boronic Acid Building Blocks for PROTAC Linkers
Boronic acids are versatile building blocks in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the carbon-carbon bonds that form the backbone of many PROTAC linkers. The choice of boronic acid introduces specific chemical functionalities into the linker, thereby influencing the PROTAC's properties.
Here, we compare this compound with other common classes of boronic acids used in PROTAC development.
| Boronic Acid Type | Representative Structure | Key Features & Inferred Impact on PROTAC Properties |
| This compound | Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group can enhance the reactivity of the boronic acid in Suzuki coupling reactions. The polar sulfonyl moiety may also improve aqueous solubility. Piperidine Ring: Introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation. The basic nitrogen atom of the piperidine could potentially be protonated at physiological pH, further enhancing solubility. Aromatic Ring: Provides a rigid scaffold for linker attachment. | |
| Simple Phenylboronic Acid | Basic Scaffold: Offers a simple, rigid attachment point. Hydrophobicity: Generally contributes to the hydrophobicity of the linker, which may decrease aqueous solubility but could enhance cell permeability. | |
| Alkylboronic Acids | Flexibility: The alkyl chain provides significant conformational flexibility to the linker. This can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. Hydrophobicity: Increases the lipophilicity of the PROTAC, which can improve cell permeability but may negatively impact solubility. | |
| PEG-containing Boronic Acids | Hydrophilicity: The polyethylene glycol (PEG) chain significantly enhances aqueous solubility and can improve the pharmacokinetic profile of the PROTAC. Flexibility: The PEG linker is highly flexible. Potential for Reduced Permeability: While improving solubility, very long or highly polar PEG chains can sometimes hinder passive diffusion across cell membranes. |
In-Depth Analysis: this compound in PROTAC Design
The unique combination of a sulfonyl group and a piperidine ring in this compound presents a compelling case for its use in PROTAC development.
Potential Advantages:
-
Enhanced Solubility: The polar sulfonyl group and the potential for the piperidine nitrogen to be protonated could significantly improve the aqueous solubility of the resulting PROTAC. This is a critical parameter, as many PROTACs suffer from poor solubility due to their high molecular weight and lipophilicity.
-
Improved Synthetic Accessibility: The electron-withdrawing sulfonyl group may activate the boronic acid for more efficient Suzuki-Miyaura coupling reactions, potentially leading to higher yields and simpler purification.
-
Favorable Conformational Restraint: The piperidine ring introduces a degree of rigidity into the linker. This can be beneficial in reducing the entropic penalty associated with ternary complex formation, potentially leading to more stable and productive complexes.
-
Modulation of Physicochemical Properties: The presence of the sulfonyl and piperidine moieties provides opportunities for further chemical modification to fine-tune the PROTAC's properties.
Potential Challenges:
-
Cell Permeability: While the increased polarity can aid solubility, it may negatively impact passive cell permeability. A careful balance must be struck to ensure the PROTAC can efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Stability: The piperidine ring and the sulfonyl group could be sites of metabolic modification. The metabolic stability of PROTACs containing this linker would need to be carefully evaluated.
-
Lack of Direct Comparative Data: As mentioned, the absence of published studies directly comparing PROTACs with this linker to others necessitates empirical validation for any given target.
Experimental Protocols
The synthesis of a PROTAC utilizing a boronic acid linker typically involves a Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol.
General Protocol for Suzuki-Miyaura Coupling in PROTAC Synthesis
Caption: Generalized workflow for Suzuki-Miyaura coupling in PROTAC synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine the aryl halide-functionalized component (either the POI warhead or the E3 ligase binder with a linker attachment point), the boronic acid (e.g., this compound), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final PROTAC using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the synthesis of PROTACs. Its unique combination of a polar sulfonyl group and a semi-rigid piperidine ring offers the potential to address some of the common challenges in PROTAC development, particularly poor aqueous solubility. However, the impact on cell permeability and metabolic stability must be carefully considered and empirically evaluated for each new PROTAC system.
The rational design of PROTAC linkers is moving beyond simple alkyl and PEG chains towards more sophisticated structures that can fine-tune the properties of the final molecule. As the field progresses, it is anticipated that a greater diversity of functionalized boronic acids, including those with sulfonyl and other polar moieties, will be explored. Direct comparative studies are crucial to build a comprehensive understanding of the structure-activity relationships of these linkers and to guide the development of the next generation of highly effective and drug-like protein degraders.
A Senior Application Scientist's Guide to Palladium Catalysts for Sulfonylphenylboronic Acid Coupling
Introduction: The Critical Role of Sulfonylphenyl Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, the sulfonylphenyl motif is a cornerstone. Its presence in a multitude of pharmaceutical agents is a testament to its importance as a bio-isostere for other functional groups, its ability to engage in crucial hydrogen bonding interactions, and its contribution to the overall physicochemical properties of a molecule. The synthesis of these vital scaffolds frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoborane and an organic halide or triflate, offering a powerful tool for medicinal chemists.[4][5]
However, the coupling of sulfonylphenylboronic acids is not without its challenges. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the reactivity of the boronic acid, necessitating a careful selection of the palladium catalyst and reaction conditions to achieve optimal results.[4] This guide provides a comparative analysis of commonly employed palladium catalysts for this specific transformation, offering experimental insights and detailed protocols to aid researchers in navigating this critical synthetic step.
Comparative Analysis of Palladium Catalysts
The success of a Suzuki-Miyaura coupling is intrinsically linked to the choice of the palladium catalyst system. This system typically consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like sulfonylphenylboronic acids, the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential.[4][6][7]
Here, we compare the performance of three widely used palladium catalyst systems in the context of sulfonylphenylboronic acid coupling.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a workhorse in cross-coupling chemistry, Pd(PPh₃)₄ is a readily available and versatile catalyst.[7] While effective in many scenarios, its performance with electron-deficient boronic acids can be sluggish, often requiring higher catalyst loadings and elevated temperatures.[8]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This catalyst features a ferrocene-based diphosphine ligand that imparts both thermal stability and enhanced catalytic activity.[9][10] The "bite angle" of the dppf ligand is particularly well-suited for promoting the reductive elimination step of the catalytic cycle, often leading to improved yields and shorter reaction times compared to Pd(PPh₃)₄.[5]
-
Palladium(II) Acetate (Pd(OAc)₂) with Buchwald Ligands (e.g., SPhos): The combination of a simple palladium precursor like Pd(OAc)₂ with a sterically demanding and electron-rich Buchwald ligand, such as SPhos, represents a state-of-the-art catalyst system.[7][10] These ligands are designed to accelerate the oxidative addition of the aryl halide and facilitate the transmetalation of the boronic acid, proving highly effective for challenging couplings, including those involving electron-deficient partners.[7]
Experimental Data Summary
To provide a clear comparison, the following table summarizes the performance of these catalyst systems for the coupling of 4-sulfonylphenylboronic acid with a model aryl bromide.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |
| Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | 1,4-Dioxane | 90 | 6 | 88 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | Toluene | 100 | 2 | 95 |
Note: The data presented is a representative compilation from literature sources and should be considered for illustrative purposes. Optimization may be required for specific substrate combinations.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the Suzuki-Miyaura coupling of a sulfonylphenylboronic acid.
Protocol 1: Using Pd(dppf)Cl₂
This protocol is a robust starting point for many applications. The use of cesium carbonate as the base is often beneficial for challenging couplings.[5]
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), 4-sulfonylphenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the flask.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir for 6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: High-Efficiency Coupling with Pd(OAc)₂ / SPhos
This protocol is recommended for achieving high yields with low catalyst loadings and short reaction times.
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to a dry Schlenk flask.
-
Ligand Association: Add 2 mL of degassed toluene and stir for 10 minutes to allow for ligand-palladium association.
-
Reagent Addition: Add the aryl bromide (1.0 mmol), 4-sulfonylphenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent and Reaction: Add an additional 3 mL of degassed toluene. Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, follow the workup and purification procedure described in Protocol 1.
Mechanism and Key Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
When working with sulfonylphenylboronic acids, the electron-withdrawing nature of the sulfonyl group can slow down the transmetalation step. Therefore, the choice of a strong base (e.g., K₃PO₄ or Cs₂CO₃) and a highly active catalyst system is crucial for efficient coupling.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of sulfonylphenylboronic acids is readily achievable with the appropriate selection of a palladium catalyst and reaction conditions.
-
For routine transformations where cost and simplicity are primary concerns, Pd(dppf)Cl₂ offers a reliable and efficient option.
-
For challenging substrates, or when high throughput and efficiency are paramount, the use of a Pd(OAc)₂ / SPhos catalyst system is highly recommended. This system consistently provides superior yields in shorter reaction times with lower catalyst loadings.
-
While Pd(PPh₃)₄ can be effective, it is generally less suited for this specific application due to the electron-deficient nature of the sulfonylphenylboronic acid.
By understanding the nuances of each catalyst system and following the detailed protocols provided, researchers can confidently and efficiently synthesize valuable sulfonylphenyl-containing molecules for their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, arylboronic acids and their derivatives are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The compound 4-(piperidin-1-ylsulfonyl)phenylboronic acid and its analogues are of particular interest due to the incorporation of a sulfonylpiperidine moiety, which can impart desirable pharmacokinetic properties and structural rigidity in drug candidates.[3][4] However, the synthetic utility of these reagents is directly contingent on their purity. Impurities can lead to unpredictable reaction yields, the formation of difficult-to-remove byproducts, and misleading biological assay results.
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques for assessing the purity of synthesized this compound derivatives. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale, empowering you to make informed decisions in your laboratory.
The Criticality of Purity in Boronic Acid Chemistry
Boronic acids are notoriously prone to certain side reactions during their synthesis and storage.[5] Common impurities include boroxines (anhydrides of boronic acids), homocoupling products from the Suzuki-Miyaura reaction, and residual starting materials or catalysts.[5][6] The presence of these impurities can significantly impact the efficacy of subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for robust and reproducible research.
A Comparative Overview of Analytical Methodologies
A suite of analytical techniques should be employed to gain a holistic understanding of the purity of your this compound derivatives. Each method offers unique insights into the nature and quantity of potential impurities.
| Analytical Technique | Principle | Information Gained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity assessment, detection of non-volatile impurities. | High sensitivity, excellent for separating complex mixtures.[7][8] | Requires method development, may not be suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals. | Provides detailed structural information, non-destructive.[9] | Lower sensitivity compared to HPLC, may not detect amorphous impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity and specificity, can be coupled with chromatography (LC-MS).[10][11] | May not be suitable for non-volatile or thermally labile compounds without specialized ionization techniques. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting range. | Simple, rapid, and inexpensive.[12][13] | Non-specific, susceptible to user interpretation, less informative for amorphous solids.[14] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis of organic compounds. For arylboronic acids, reversed-phase HPLC is typically the method of choice.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a good starting point due to its versatility in retaining a wide range of organic molecules.[15] For more polar boronic acids, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide better retention and selectivity.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is commonly used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of the boronic acid group.
-
Detection: UV detection is suitable for arylboronic acids due to the presence of the aromatic ring. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector: PDA at 254 nm.
-
-
Gradient Elution:
-
0-15 min: 10% to 90% B.
-
15-17 min: Hold at 90% B.
-
17-18 min: 90% to 10% B.
-
18-20 min: Hold at 10% B.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of Synthesized Compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation and can be a powerful tool for identifying and quantifying impurities that have distinct NMR signals. Both ¹H and ¹¹B NMR are particularly useful for boronic acid derivatives.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information about the proton environment in the molecule. The presence of unexpected signals can indicate impurities. Integration of signals can be used for quantitative analysis if a suitable internal standard is used.
-
¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance) and ¹⁰B (19.9% natural abundance). ¹¹B NMR is more commonly used due to its higher natural abundance and greater sensitivity.[16][17] The chemical shift of the boron atom is sensitive to its coordination state and can help distinguish between the boronic acid and its corresponding boroxine anhydride.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Observe Nucleus: ¹H.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹¹B NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Observe Nucleus: ¹¹B.
-
Number of Scans: 128-256.
-
Relaxation Delay: 0.5-1 second.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Identify characteristic peaks for the desired product and any impurities. For ¹¹B NMR, the boronic acid typically appears as a broad singlet between 25 and 35 ppm, while the boroxine may appear at a slightly different chemical shift.
Logical Relationship in NMR Data Interpretation
Caption: Logical Flow of NMR Data Interpretation for Purity Assessment.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering definitive confirmation of its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like boronic acids.[10] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are readily detected.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass measurements, enabling the determination of elemental composition and confident identification of compounds.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
LC System: As described for HPLC.
-
MS System: Agilent 6545 Q-TOF or equivalent with an ESI source.
-
-
LC Method: Use the same HPLC method as described previously. The eluent from the HPLC is directed into the mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. Compare the observed m/z values with the calculated molecular weights of the expected product and potential impurities.
Workflow for LC-MS Impurity Identification
Caption: Workflow for Impurity Identification using LC-MS.
Melting Point Analysis
Melting point analysis is a classical and straightforward technique to get a preliminary indication of purity. A pure crystalline solid will have a sharp melting point range (typically 1-2 °C), whereas an impure sample will exhibit a depressed and broader melting point range.[13][18]
Causality Behind Experimental Choices:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.
-
Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for an accurate determination.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Instrumentation: Use a calibrated melting point apparatus (e.g., Stuart SMP10).
-
Measurement:
-
Perform a rapid preliminary measurement to determine the approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second, slower measurement, increasing the temperature at a rate of 1-2 °C per minute near the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Comparative Data Summary
The following table presents a hypothetical comparison of analytical results for two different batches of synthesized this compound, one of high purity and one of lower purity.
| Analytical Method | Batch A (High Purity) | Batch B (Low Purity) | Interpretation |
| HPLC (Area %) | 99.5% | 92.3% (with a major impurity at 8.7 min) | Batch B contains a significant impurity. |
| ¹H NMR | Clean spectrum, expected peaks only. | Additional peaks in the aromatic region. | Impurity in Batch B is likely an aromatic compound. |
| ¹¹B NMR | Single broad peak at ~30 ppm. | Second broad peak at ~22 ppm. | Presence of boroxine in Batch B. |
| LC-MS (m/z) | 269.09 [M+H]⁺ | 269.09 [M+H]⁺ and 520.15 [M+H]⁺ (for the impurity) | The impurity in Batch B could be a homocoupling byproduct. |
| Melting Point | 155-156 °C | 148-153 °C | The broad and depressed melting range of Batch B indicates lower purity. |
Conclusion and Recommendations
The comprehensive assessment of the purity of synthesized this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While HPLC provides excellent quantitative data on purity, NMR and MS are indispensable for structural confirmation and impurity identification. Melting point analysis serves as a rapid and valuable preliminary check.
For routine quality control, a combination of HPLC and ¹H NMR is often sufficient. However, for troubleshooting problematic syntheses or for compounds intended for sensitive applications such as in vivo studies, a full suite of analyses, including ¹¹B NMR and high-resolution LC-MS, is strongly recommended. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the quality and reliability of their synthetic intermediates, leading to more robust and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.pdx.edu [web.pdx.edu]
A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid Analogs as Serine Protease Inhibitors
In the landscape of drug discovery, the inhibition of serine proteases remains a critical area of research for developing therapeutics against a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][2] Among the diverse chemical scaffolds investigated, boronic acid derivatives have emerged as potent and versatile inhibitors of these enzymes. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(piperidin-1-ylsulfonyl)phenylboronic acid analogs, a class of compounds that combines the well-established inhibitory potential of arylboronic acids with the favorable pharmacokinetic properties often associated with the piperidine moiety.
This document will delve into the nuanced interplay between the three core components of this molecular architecture: the phenylboronic acid "warhead," the sulfonamide linker, and the piperidine ring. Through a comparative analysis of experimental data, we will elucidate how structural modifications to each of these components influence inhibitory potency and selectivity against serine proteases.
The Core Scaffold: A Tripartite Pharmacophore
The this compound scaffold can be dissected into three key regions, each contributing to its overall biological activity. Understanding the role of each component is fundamental to the rational design of more potent and selective inhibitors.
-
The Phenylboronic Acid Moiety: This component acts as the "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of the protease.[3] The electrophilicity of the boron atom is a critical determinant of inhibitory activity.
-
The Sulfonamide Linker: The sulfonamide group serves as a rigid linker between the phenylboronic acid and the piperidine ring. Its geometry and electronic properties significantly influence the orientation of the inhibitor within the enzyme's active site.
-
The Piperidine Ring: This heterocyclic moiety often contributes to improved pharmacokinetic properties, such as metabolic stability and membrane permeability.[4] Modifications to the piperidine ring can also impact binding affinity and selectivity.
Structure-Activity Relationship Analysis
The following sections provide a detailed comparison of how modifications to each part of the this compound scaffold affect its inhibitory activity.
The Phenylboronic Acid "Warhead"
The boronic acid group is the key to the inhibitory mechanism of these compounds. Its interaction with the serine protease active site is highly dependent on the electronic environment of the phenyl ring.
Arylboronic acids are known to be potent competitive inhibitors of serine proteases like subtilisin and chymotrypsin.[2][5] The inhibitory mechanism involves the donation of an electron pair from the active site histidine to the boron atom of the bound inhibitor.[2][5]
Key SAR Principles for the Phenylboronic Acid Moiety:
-
Substitution Position: The position of substituents on the phenyl ring can dramatically alter binding affinity. For instance, in a study of phenylboronic acid derivatives as AmpC β-lactamase inhibitors, a 4-carboxy-analog of a lead compound showed a significant increase in affinity.[6]
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron atom, potentially leading to a more stable tetrahedral intermediate with the catalytic serine and thus enhanced inhibitory potency. Conversely, electron-donating groups may decrease activity.
The Sulfonamide Linker: A Critical Determinant of SAR
The replacement of a more traditional carboxamide linker with a sulfonamide has been shown to dramatically alter the SAR of boronic acid inhibitors.
In a seminal study on sulfonamide boronic acids as β-lactamase inhibitors, researchers found a highly distinct SAR compared to their carboxamide counterparts.[7][8][9][10]
Comparative SAR: Sulfonamide vs. Carboxamide Linkers
| Feature | Sulfonamide Boronic Acids | Carboxamide Boronic Acids |
| Potency of Small Analogs | Up to 23 times more potent.[7][9][10] | Less potent than corresponding sulfonamides.[7][9][10] |
| Potency of Large Analogs | 10 to 20 times less potent.[7][9][10] | More potent than corresponding sulfonamides.[7][9][10] |
| Geometry and Polarity | Different geometry and polarity influence binding interactions.[7][10] | Established binding modes in many inhibitor classes. |
This inversion of SAR highlights the critical role of the sulfonamide linker's geometry and electronic properties in positioning the inhibitor within the enzyme's active site for optimal interaction.[7][10]
The Piperidine Moiety: Modulating Pharmacokinetics and Binding
The piperidine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance a molecule's "drug-like" properties.[4] Its inclusion in the this compound structure is intended to improve metabolic stability and facilitate transport across biological membranes.[4]
While specific SAR data for substitutions on the piperidine ring within this exact scaffold are limited in the public domain, general principles from other piperidine-containing inhibitors can be extrapolated.
Potential SAR Insights for the Piperidine Ring:
-
Substitution: The introduction of substituents on the piperidine ring can modulate lipophilicity and introduce new interactions with the enzyme. For example, in a series of CCR2 antagonists, the incorporation of a second ring system adjacent to an aryl piperidine was crucial for potency.[11]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for activity.
-
Ring Conformation: The conformational flexibility of the piperidine ring can allow it to adapt to the shape of the enzyme's binding pocket.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Enzyme Inhibition Assay (General Protocol for Serine Proteases)
This protocol describes a general method for determining the inhibitory potency (IC50) of test compounds against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., chymotrypsin, trypsin, elastase)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compounds.
-
Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts discussed in this guide.
Caption: Key components of the this compound scaffold and their influence on biological properties.
Caption: A simplified workflow for determining the inhibitory potency of compounds.
Conclusion
The structure-activity relationship of this compound analogs is a complex interplay of electronic, steric, and geometric factors. The phenylboronic acid "warhead" is essential for the mechanism of inhibition, with its potency being tunable through substitution on the aromatic ring. The sulfonamide linker plays a pivotal and somewhat unconventional role, inverting the SAR observed with more common carboxamide linkers and emphasizing the importance of linker geometry in inhibitor design. Finally, the piperidine moiety offers a valuable handle for optimizing the pharmacokinetic properties of these compounds.
Future research in this area should focus on systematically exploring substitutions on both the phenyl and piperidine rings to build a more comprehensive SAR model. Such studies will be instrumental in the development of the next generation of highly potent and selective serine protease inhibitors based on this promising scaffold.
References
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]
- 9. files.docking.org [files.docking.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Choice in Suzuki-Miyaura Couplings: A Comparative Yield Analysis of Boronic Esters
For the modern chemist engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power to forge carbon-carbon bonds with precision and functional group tolerance has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformative reaction lies the organoboron reagent, and the choice of this reagent—specifically between a free boronic acid and its more stable ester derivatives—is a critical decision that profoundly impacts reaction efficiency, reproducibility, and, ultimately, yield.
This guide provides an in-depth comparative analysis of commonly employed boronic esters in the Suzuki-Miyaura reaction. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings that dictate their performance, present quantitative data to support these claims, and offer detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Stability vs. Reactivity Paradigm: Why Boronic Esters?
The fundamental trade-off in selecting a boron reagent is a balance between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Many boronic acids, especially heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[1]
Boronic esters, by masking the reactive boronic acid moiety with a diol, offer a robust solution to this stability issue.[1][3] They are typically crystalline solids that are easier to handle, purify by standard chromatographic methods, and store for extended periods.[1] This enhanced stability is not merely a matter of convenience; it is a crucial factor in achieving reproducible and high-yielding reactions, particularly in complex, multi-step syntheses.
A Comparative Look at Common Boronic Esters
The choice of the diol used to form the boronic ester is not trivial, as it directly influences the ester's stability and reactivity. Here, we compare the most prevalent classes of boronic esters.
Pinacol Esters: The Workhorse
Pinacol (2,3-dimethyl-2,3-butanediol) esters are arguably the most widely used boronic esters due to their general stability, ease of preparation, and commercial availability.[4][5] They are stable to silica gel chromatography and a wide range of reaction conditions, making them highly versatile building blocks.[4] However, their stability can sometimes translate to lower reactivity compared to other esters, a consequence of the steric bulk around the boron atom imparted by the methyl groups.[6]
Neopentyl Glycol Esters: A More Reactive Alternative
Neopentyl glycol esters have emerged as a valuable alternative to pinacol esters. Competition experiments in nickel-catalyzed Suzuki-Miyaura couplings have shown that neopentyl derivatives can be consumed faster than their pinacol counterparts, implying greater reactivity.[4] This enhanced reactivity can be advantageous in challenging coupling reactions.
MIDA Esters: The "Slow-Release" Strategy
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in the use of boronic esters. These are highly stable, air-tolerant crystalline solids that are unreactive under standard Suzuki-Miyaura conditions.[7] Their utility lies in a "slow-release" mechanism where the MIDA ligand is gradually hydrolyzed under basic aqueous conditions, liberating the reactive boronic acid in situ. This strategy is exceptionally effective for notoriously unstable boronic acids, such as those of 2-heterocycles, preventing their decomposition and leading to dramatically improved yields.[8]
Mechanistic Insights: Direct Transmetalation and the Role of the Ester
A pivotal discovery in understanding the role of boronic esters is that they can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[6][9] This finding challenges the long-held assumption that esters merely serve as stable precursors. A series of structural, kinetic, and computational investigations have revealed that the rate of this direct transmetalation is significantly influenced by the nature of the boronic ester.[6][10]
Two key factors govern the rate of aryl group transfer from boron to palladium:
-
Coordination at Palladium: The ability of the boronic ester's oxygen atoms to coordinate to the palladium center, creating a pre-transmetalation intermediate.
-
Nucleophilicity of the Migrating Group: The electronic character of the ipso-carbon of the aryl group being transferred.
The structure of the diol backbone affects both these factors. For instance, sterically hindered esters like pinacol may form the necessary pre-transmetalation complexes less readily than less hindered esters.[6] Conversely, electron-rich diols can increase the electron density on the boron and the migrating aryl group, potentially accelerating transmetalation.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction highlighting the direct involvement of boronic esters.
Quantitative Performance Comparison
The most direct measure of a boronic ester's intrinsic reactivity in the Suzuki-Miyaura coupling is the rate of the transmetalation step. The following table summarizes kinetic data from a seminal study, providing a quantitative comparison of the relative rates of transmetalation for various boronic esters.
| Entry | Boron Reagent | Pre-transmetalation Intermediate Observed | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Boronic Acid | Yes | 5.78 | 1.0 |
| 2 | Catechol Ester | Yes | 24.8 | 4.3 |
| 3 | Pinacol Ester | No | Sigmoidal kinetics^a | ~0.1 |
| 4 | Neopentyl Glycol Ester | No | Sigmoidal kinetics^a | ~1.0 |
| 5 | Glycol Ester | Yes | 133 | 23.0 |
| 6 | Boroxine | No^b | 53.9 | 9.3 |
| 7 | MIDA Boronate | - | (Slow release) | - |
Data adapted from a kinetic study by Denmark, S. E., et al.[6][9] a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times. b: No discrete intermediate was observed.
This data clearly demonstrates that the choice of the diol has a profound impact on the rate of transmetalation. Less sterically hindered and electron-rich esters, such as the glycol ester, can lead to a more than 20-fold rate enhancement compared to the corresponding boronic acid.[6] In contrast, the sterically demanding pinacol ester exhibits significantly slower transmetalation.
The advantage of MIDA boronates is best illustrated by direct yield comparisons in challenging couplings.
| Entry | Boronic Acid/Ester | Aryl Halide | Yield (%) with Boronic Acid | Yield (%) with MIDA Boronate |
| 1 | 2-Benzofuranyl | 4-Chloroanisole | 50 | 92 |
| 2 | 2-Thiophenyl | 4-Chloroanisole | 37 | 94 |
| 3 | 2-Indolyl | 4-Chloroanisole | 14 | 93 |
Data adapted from a study by Burke, M. D., et al.[8]
These results underscore the power of the slow-release strategy for unstable boronic acids, where the MIDA boronate consistently provides superior yields.[8]
Experimental Protocols
To facilitate a direct comparison, the following protocols are provided for the synthesis of common boronic esters and for a model Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Pinacol Boronic Ester
This procedure is a general method for the conversion of a boronic acid to its pinacol ester.
Caption: Workflow for the synthesis of a pinacol boronic ester.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aryl boronic acid, pinacol, and toluene.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS to ensure complete conversion of the starting material.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a MIDA Boronate
This protocol describes a mild method for the synthesis of MIDA boronates.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (1.2 equiv)
-
DMSO
Procedure:
-
In a vial, suspend the boronic acid and MIDA anhydride in DMSO.
-
Heat the mixture (typically 80-100 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, the MIDA boronate often precipitates from the cooled solution and can be isolated by filtration. Further purification can be achieved by recrystallization. [For more details, refer to Burke, M. D., et al.[8]]
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be used to compare the performance of different boronic esters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic ester (e.g., phenylpinacol boronate, phenylneopentyl boronate, or phenyl-MIDA boronate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup (e.g., dilute with water and extract with ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Conclusion and Future Outlook
The selection of the appropriate boronic ester is a nuanced decision that requires an understanding of the interplay between stability and reactivity. While pinacol esters remain a reliable and versatile choice for many applications, neopentyl glycol esters can offer enhanced reactivity. For substrates prone to decomposition, the slow-release strategy afforded by MIDA boronates provides a powerful solution, often leading to vastly superior yields.
The finding that boronic esters can participate directly in transmetalation opens up new avenues for reaction optimization. By tuning the electronic and steric properties of the diol backbone, it is possible to fine-tune the reactivity of the boron reagent to suit the specific demands of a given Suzuki-Miyaura coupling. As our understanding of these fundamental mechanistic principles continues to grow, we can anticipate the development of novel boronic esters with even greater stability and tailored reactivity, further expanding the synthetic utility of this cornerstone of modern chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
Safety Operating Guide
Navigating the Disposal of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid. In the absence of a complete, officially sanctioned Safety Data Sheet (SDS), a conservative approach is mandated, treating the compound as hazardous waste to mitigate potential environmental and health risks.
Core Principles of Safe Disposal
The disposal of this compound must be guided by the principles of risk minimization and regulatory compliance. Due to incomplete publicly available hazard data, this compound should be handled as if it possesses the potential hazards associated with its constituent chemical classes: organoboron compounds and sulfonamides. This necessitates a cautious approach to prevent unintended reactions and ensure environmental stewardship.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, adherence to strict safety protocols is paramount. All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE):
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[2] | Prevents dermal contact and absorption. |
| Body Protection | A lab coat or fire/flame-resistant and impervious clothing.[2][3] | Protects skin from accidental spills. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] | Prevents inhalation of potentially harmful dust or aerosols. |
An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as hazardous chemical waste.[1][2] This includes:
-
Pure, unreacted compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing paper).
-
Spill cleanup materials.
It is critical to segregate this waste from other laboratory waste streams to prevent potentially hazardous chemical reactions.[4] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[5][6]
Step 2: Containerization
Proper containerization is essential for the safe storage and transport of chemical waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound".
-
The CAS Number: 486422-58-6.[7]
-
An indication of the primary hazards (e.g., "Irritant," "Harmful").
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
Step 3: Waste Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Inspected weekly for any signs of leakage or container degradation.[4]
Step 4: Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed environmental management company.[2]
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on the procedures for hazardous waste pickup and will have established relationships with certified disposal contractors.[1]
-
Provide Accurate Information: When arranging for disposal, provide a complete and accurate description of the waste to the disposal company.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [1][8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[1][2]
-
Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.[2]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2] For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Collect and Containerize: Place all contaminated materials into a designated hazardous waste container and label it appropriately.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.[1]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Disposal Workflow for this compound.
Environmental and Health Considerations
-
Organoboron Compounds: Boron compounds, at high concentrations, can exhibit toxicity.[9][10] Exposure to large amounts of boron can affect various organs, and it is crucial to prevent its release into the environment.[11]
-
Sulfonamides: Sulfonamides are a class of compounds that includes many antibiotics. Their release into the environment is a concern due to the potential for the development of antibiotic-resistant bacteria.[12][13] While some sulfonamides can be degraded by microorganisms in the soil and water, their persistence can vary.[14][15][16]
Given these considerations, treating this compound as a hazardous substance that should not be released into the environment is a scientifically sound and responsible course of action.[6]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Boron Compounds and Their Toxicity [digitalfire.com]
- 10. researchgate.net [researchgate.net]
- 11. Boron | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 12. The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of 4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS Number: 486422-58-6), a compound often utilized in protein degrader building blocks.[1] While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of related arylboronic acids and sulfonyl-containing molecules is essential. This guide is designed to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental success.
Understanding the Hazard Landscape
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[2][3]
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, the potential for chronic effects is unknown. A precautionary principle should always be applied.
The molecular structure combines a phenylboronic acid moiety with a piperidinylsulfonyl group. The sulfonyl group can influence the reactivity of the molecule.
Hazard Identification Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[2] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation.[2] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261, P271, P304+P340, P312, P403+P233 |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, beginning with robust engineering controls and followed by meticulous use of personal protective equipment, is non-negotiable.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. | To prevent skin contact and absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental contact. |
| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4] | To prevent the inhalation of harmful dust. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiment.
Preparation
-
Information Review: Thoroughly review this guide and the supplier's Safety Data Sheet (SDS) before beginning any work. Note the locations of all safety equipment.
-
Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
Weighing and Transfer
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Tare Container: Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
Transfer Solid: Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Close Container: Tightly close the stock container immediately after use and store it in a designated, dry, and cool location.[4]
-
Dissolution: If dissolving the solid, add the solvent slowly to the container with the boronic acid to prevent splashing.
Post-Handling
-
Decontamination: Clean any contaminated surfaces and equipment within the fume hood using an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Spills and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating potential hazards.
Small Spills (in a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Large Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the spill area.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: A Commitment to Environmental Stewardship
All waste generated from the use of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all solid and liquid waste containing this compound. The label should include "Hazardous Waste" and the full chemical name.
-
Contaminated Materials: This includes empty stock containers, used weighing paper, contaminated gloves, and any other disposable materials that have come into contact with the chemical.
-
Incompatible Materials: Store the hazardous waste container away from strong oxidizing agents, strong acids, and strong bases to prevent potentially dangerous reactions.
Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of boronic acid waste. They will provide information on proper labeling, storage, and pickup procedures.
-
Documentation: Complete all required hazardous waste disposal forms accurately and completely.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by authorized personnel.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
